(2-Fluoro-5-nitrophenyl)methanamine hydrochloride
Description
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Properties
IUPAC Name |
(2-fluoro-5-nitrophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2.ClH/c8-7-2-1-6(10(11)12)3-5(7)4-9;/h1-3H,4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZTWMTUVINQJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743129 | |
| Record name | 1-(2-Fluoro-5-nitrophenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214328-26-3 | |
| Record name | 1-(2-Fluoro-5-nitrophenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-Fluoro-5-nitrophenyl)methanamine hydrochloride chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical methodologies for (2-Fluoro-5-nitrophenyl)methanamine hydrochloride. This compound serves as a valuable building block in medicinal chemistry and drug discovery.
Core Chemical Properties
This compound is a substituted benzylamine derivative. The presence of a fluorine atom and a nitro group on the phenyl ring significantly influences its reactivity and potential applications in the synthesis of complex organic molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1214328-26-3 | |
| Molecular Formula | C₇H₈ClFN₂O₂ | |
| Molecular Weight | 206.61 g/mol | |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [2] |
| InChI | InChI=1S/C7H7FN2O2.ClH/c8-7-2-1-6(10(11)12)3-5(7)4-9;/h1-3H,4,9H2;1H | [1] |
| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])CN)F.Cl |
Note: Specific quantitative data such as melting point and solubility are not consistently reported in publicly available literature and may vary depending on the purity and crystalline form of the substance.
Synthesis and Purification
While specific, detailed protocols for the synthesis of this compound are not extensively published, a plausible and common synthetic route involves the reduction of a nitrile precursor.
Proposed Synthesis Pathway
A logical synthetic approach starts with the commercially available 2-fluoro-5-nitrobenzonitrile. The nitrile group can be selectively reduced to a primary amine, which is then converted to its hydrochloride salt.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Reduction of 2-Fluoro-5-nitrobenzonitrile (General Procedure)
This protocol is a general representation and may require optimization.
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-fluoro-5-nitrobenzonitrile in an appropriate anhydrous solvent (e.g., tetrahydrofuran or ethanol).
-
Reduction:
-
Catalytic Hydrogenation: Add a catalyst, such as palladium on carbon (Pd/C), to the solution. Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Hydride Reduction: Alternatively, cool the solution in an ice bath and slowly add a reducing agent like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF). Stir the reaction at a controlled temperature until completion.
-
-
Work-up:
-
For catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
For hydride reduction, carefully quench the reaction with a stepwise addition of water and a sodium hydroxide solution. Filter the resulting salts and extract the aqueous layer with an organic solvent.
-
-
Purification: The crude (2-Fluoro-5-nitrophenyl)methanamine can be purified by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid (e.g., HCl in ether) to precipitate the hydrochloride salt.
-
Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.
Analytical Methods
To ensure the purity and identity of this compound, a combination of chromatographic and spectroscopic techniques is recommended.
Table 2: Recommended Analytical Techniques
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation and confirmation of identity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. |
Note: As of the time of this guide, publicly available spectral data for this compound is limited. Researchers should obtain their own analytical data for confirmation.
Biological and Pharmaceutical Relevance
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules for drug discovery and development. The presence of the fluoro and nitro groups makes it a versatile scaffold.
-
Fluorine Substitution: The incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.
-
Nitro Group as a Handle: The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce a wide range of substituents, making it a key reactive site for building molecular diversity.
While there is limited direct research on the biological activity of this compound itself, its derivatives are of interest in various therapeutic areas. For instance, nitroaromatic compounds have been investigated for their potential as antimicrobial and anticancer agents.[3] The 2-fluoro-5-nitrophenyl scaffold can be found in molecules designed as kinase inhibitors and other targeted therapies.
Caption: Role of the compound in drug discovery.
Safety and Handling
This compound should be handled by trained personnel in a well-ventilated laboratory, following standard safety precautions.
Table 3: GHS Hazard Information for Structurally Related Compounds
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Note: This hazard information is based on data for structurally similar compounds and should be considered as a guideline. A comprehensive safety data sheet (SDS) should be consulted before handling.
Recommended Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
-
Use in a fume hood to avoid inhalation.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
This compound is a key chemical building block with significant potential in the field of drug discovery. Its utility stems from the strategic placement of fluoro and nitro groups, which allow for diverse synthetic modifications. While detailed public data on its physical properties and biological activity is sparse, the established chemistry of related compounds provides a solid foundation for its application in the synthesis of novel therapeutic agents. Researchers are encouraged to perform thorough characterization and safety assessments when utilizing this compound in their work.
References
An In-Depth Technical Guide to (2-Fluoro-5-nitrophenyl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and available data for (2-Fluoro-5-nitrophenyl)methanamine hydrochloride. The information is curated for professionals in research and development who require detailed chemical information for this compound.
Molecular Structure
This compound is a substituted aromatic amine. The core of the molecule is a benzene ring substituted with a fluorine atom at the second position, a nitro group at the fifth position, and a methanamine (or benzylamine) group at the first position. As a hydrochloride salt, the amine group is protonated.
Caption: Molecular structure of this compound.
Chemical Properties and Identifiers
The fundamental chemical data for this compound are summarized in the table below. This information is crucial for experimental design, analytical characterization, and regulatory compliance.
| Property | Value | Reference |
| Molecular Formula | C₇H₈ClFN₂O₂ | [1][2] |
| Molecular Weight | 206.60 g/mol | [1][2] |
| CAS Number | 1214328-26-3 | [2] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95-98% | [1] |
| InChI Key | JGZTWMTUVINQJN-UHFFFAOYSA-N | [1] |
| Synonyms | 2-fluoro-5-nitrobenzylamine hydrochloride; Benzenemethanamine, 2-fluoro-5-nitro-, hydrochloride (1:1) | [1][2] |
Experimental Protocols & Synthesis
Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not extensively available in peer-reviewed literature. The compound is primarily available as a research chemical from commercial suppliers.
However, a plausible synthetic route can be inferred from standard organic chemistry transformations. A common method for synthesizing benzylamines is the reduction of a corresponding benzonitrile. The workflow below illustrates a generalized, hypothetical pathway for the synthesis of the target compound.
Caption: A plausible synthetic workflow for this compound.
Signaling Pathways and Biological Activity
Currently, there is no publicly available research detailing the specific biological activity or associated signaling pathways for this compound. Its primary application appears to be as a building block or intermediate in medicinal chemistry and drug discovery research. Further studies would be required to elucidate any potential pharmacological effects.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound is classified as hazardous.[3] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.[4]
Key Hazards:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[3]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[3]
Recommended Precautions:
-
Wear protective gloves, clothing, eye, and face protection.[4]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash skin thoroughly after handling.[3]
-
Store in a well-ventilated, cool, and locked place with the container tightly closed.
-
Dispose of contents and container to an approved waste disposal plant.
This guide serves as a foundational resource. Researchers are encouraged to consult primary literature and supplier-specific documentation for the most accurate and up-to-date information.
References
Synthesis of (2-Fluoro-5-nitrophenyl)methanamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for (2-Fluoro-5-nitrophenyl)methanamine hydrochloride, a key intermediate in various pharmaceutical and fine chemical applications. This document details potential synthetic routes starting from commercially available precursors, including experimental protocols and quantitative data to support research and development efforts.
Introduction
This compound is a substituted benzylamine derivative. Its structural features, including a fluorine atom, a nitro group, and a primary amine, make it a versatile building block for the synthesis of a wide range of more complex molecules, particularly in the field of medicinal chemistry. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in subsequent reactions.
Synthetic Pathways Overview
Two primary synthetic routes have been identified for the preparation of this compound, starting from either 2-fluoro-5-nitrobenzaldehyde or 2-fluoro-5-nitrobenzonitrile. Both pathways involve a reduction step to form the benzylamine, followed by conversion to the hydrochloride salt.
A logical overview of the potential synthetic pathways is presented below:
Determining the Solubility of (2-Fluoro-5-nitrophenyl)methanamine Hydrochloride: A Technical Guide
For Immediate Release
This technical whitepaper provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for determining the aqueous solubility of (2-Fluoro-5-nitrophenyl)methanamine hydrochloride. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on established experimental protocols applicable to amine hydrochloride salts. Adherence to these detailed procedures will enable the generation of reliable and reproducible solubility profiles, a critical parameter in pharmaceutical research and development.
Introduction to Solubility of Amine Hydrochloride Salts
This compound is an organic compound whose physicochemical properties, particularly solubility, are crucial for its application in research and as a potential intermediate in drug synthesis. The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of a parent amine. The solubility of such salts is pH-dependent and can be influenced by temperature, ionic strength, and the presence of other solutes. Accurate determination of solubility is essential for formulation development, bioavailability assessment, and ensuring consistent results in biological assays.
Experimental Protocols for Solubility Determination
The following sections detail the most common and reliable methods for determining the equilibrium solubility of a compound like this compound.
Equilibrium Solubility Determination via Shake-Flask Method
The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid state.[1][2]
Objective: To determine the concentration of dissolved this compound in a specific solvent at equilibrium.
Materials:
-
This compound (solid)
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Solvent of interest (e.g., deionized water, phosphate-buffered saline)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[2]
-
Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[3]
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter.[3][4] This step must be performed carefully to avoid transferring any solid particles.
-
Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent. Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound is used for quantification.
pH-Dependent Solubility Profile via Potentiometric Titration
For ionizable compounds like amine hydrochlorides, solubility is highly dependent on pH. Potentiometric titration can be a rapid and efficient method to determine the solubility-pH profile.[5]
Objective: To determine the solubility of this compound as a function of pH.
Materials:
-
This compound (solid)
-
Deionized water
-
Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)
-
Potentiometric autotitrator with a calibrated pH electrode
-
Stirring plate and stir bar
Procedure:
-
Sample Preparation: Suspend a known amount of this compound in a known volume of deionized water.
-
Titration: Titrate the suspension with a standardized solution of NaOH. The pH of the suspension is monitored continuously.
-
Data Analysis: As the titrant is added, the free base of the amine will precipitate. The pH at which precipitation begins and the subsequent changes in pH as a function of the added titrant volume can be used to calculate the intrinsic solubility of the free base and the solubility of the hydrochloride salt at different pH values. This method is particularly useful for ionizable compounds and can be automated for higher throughput.[1][5]
Quantitative Data Presentation
While specific data for this compound is not available, the results from the aforementioned experiments should be presented in a clear and structured format.
Table 1: Equilibrium Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Deionized Water | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| PBS (pH 7.4) | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| Deionized Water | 37 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| PBS (pH 7.4) | 37 | [Experimental Value] | [Calculated Value] | Shake-Flask |
Table 2: pH-Solubility Profile of this compound at 25°C
| pH | Solubility (mg/mL) | Solubility (mol/L) | Method |
| 2.0 | [Experimental Value] | [Calculated Value] | Potentiometric Titration |
| 4.0 | [Experimental Value] | [Calculated Value] | Potentiometric Titration |
| 6.0 | [Experimental Value] | [Calculated Value] | Potentiometric Titration |
| 7.4 | [Experimental Value] | [Calculated Value] | Potentiometric Titration |
| 8.0 | [Experimental Value] | [Calculated Value] | Potentiometric Titration |
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination method.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
References
Stability and Storage of (2-Fluoro-5-nitrophenyl)methanamine Hydrochloride: A Technical Guide
(2-Fluoro-5-nitrophenyl)methanamine hydrochloride is a chemical intermediate vital for various research and development applications, particularly in the synthesis of novel pharmaceutical compounds. Ensuring its integrity and purity throughout its lifecycle is paramount for reproducible experimental outcomes and the safety of resulting products. This technical guide provides a comprehensive overview of the recommended storage conditions and a framework for assessing the stability of this compound, designed for researchers, scientists, and professionals in drug development.
While specific, publicly available stability data for this compound is limited, this guide outlines industry-standard protocols and best practices for establishing its stability profile. The methodologies described are based on the International Council for Harmonisation (ICH) guidelines, which are globally recognized for determining the stability of active pharmaceutical ingredients (APIs).
Recommended Storage Conditions
To maintain the quality and prevent degradation of this compound, the following storage conditions are recommended based on information from suppliers and safety data sheets (SDS).
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Room temperature is generally acceptable.[1][2] | Minimizes the rate of potential thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[2] | Prevents oxidation and degradation from atmospheric moisture. |
| Container | Keep container tightly closed.[3][4] | Prevents exposure to moisture and atmospheric contaminants. |
| Ventilation | Store in a well-ventilated area.[3][4][5] | Ensures a safe storage environment, especially considering the compound may cause respiratory irritation. |
| Light Exposure | Store protected from light. | Nitroaromatic compounds can be susceptible to photolytic degradation. |
Assessing Chemical Stability: A Protocol Framework
A comprehensive stability study is essential to understand how the quality of this compound varies over time under the influence of environmental factors such as temperature, humidity, and light. The following sections outline a framework for conducting such a study, including long-term, accelerated, and forced degradation studies.
Long-Term and Accelerated Stability Testing
Long-term and accelerated stability studies are designed to predict the shelf-life of a substance under its intended storage conditions. The conditions below are derived from the ICH Q1A(R2) guideline.
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
RH = Relative Humidity
An intermediate study is recommended if a significant change occurs during the accelerated stability study. A significant change is typically defined as a failure to meet the specification for potency or a significant increase in degradation products.
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule. This information is vital for developing stability-indicating analytical methods.
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours |
| Thermal Degradation | Dry heat at 80°C for 48 hours |
| Photostability | Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). |
Experimental Protocols
The following are detailed methodologies for key experiments in a stability assessment of this compound.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify this compound from its potential degradation products.
-
Instrumentation : HPLC with a UV-Vis or Photodiode Array (PDA) detector.
-
Column : A C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is a common starting point.
-
Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good resolution between the parent compound and all degradation products.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : Determined by the UV spectrum of the compound, likely in the range of 254-280 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation :
-
Accurately weigh and dissolve the this compound reference standard and stressed samples in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a known concentration.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Method Validation : The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS can be used to identify and quantify volatile degradation products or residual solvents.
-
Instrumentation : Gas chromatograph coupled with a mass spectrometer.
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program : Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute all components.
-
Injector Temperature : 250°C.
-
MS Transfer Line Temperature : 280°C.
-
Ion Source Temperature : 230°C.
-
Mass Range : Scan from m/z 40 to 450.
-
Sample Preparation : Dissolve the sample in a volatile solvent (e.g., methylene chloride or methanol) and inject it directly or use headspace analysis for very volatile impurities.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of a comprehensive stability study and a forced degradation study.
Caption: Workflow for a comprehensive stability study.
Caption: Workflow for a forced degradation study.
Conclusion
The stability of this compound is critical for its successful application in research and development. While this guide provides a robust framework for assessing its stability based on established international guidelines, it is imperative for researchers to perform their own stability studies on the specific batches of the compound they are using. Adherence to these protocols will ensure the generation of reliable data, leading to a better understanding of the compound's degradation profile and helping to establish appropriate storage conditions and re-test dates. This, in turn, will contribute to the overall quality and reliability of the research in which this important chemical intermediate is employed.
References
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. mastercontrol.com [mastercontrol.com]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
A Technical Guide to the Spectroscopic Characterization of (2-Fluoro-5-nitrophenyl)methanamine hydrochloride
Document ID: TGS-FNPMH-20251226 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Fluoro-5-nitrophenyl)methanamine hydrochloride, with the molecular formula C₇H₈ClFN₂O₂, is a substituted benzylamine derivative.[1] Its structure, featuring a fluorinated and nitrated aromatic ring, makes it a potentially valuable building block in medicinal chemistry and materials science. Proper characterization is critical to confirm its identity, purity, and stability before use in further applications.
This technical guide outlines the standard methodologies for obtaining and analyzing key spectroscopic data: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
Predicted Spectroscopic Data & Structural Analysis
While experimental data is not publicly available, the chemical shifts and absorption bands can be predicted based on the known structure and general spectroscopic principles. These predictions serve as a benchmark for the analysis of experimentally obtained data.
Predicted ¹H and ¹³C NMR Data
The expected chemical shifts are influenced by the electron-withdrawing effects of the nitro (-NO₂) and fluoro (-F) groups and the aminomethyl (-CH₂NH₃⁺) group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |
| -CH₂- | ~4.2 | ~38-45 | Deshielded by the adjacent positively charged nitrogen and the aromatic ring. Signal would likely be a singlet or a triplet if coupled to NH₃⁺ protons. |
| -NH₃⁺ | ~8.5-9.5 | N/A | Broad singlet, chemical shift is highly dependent on solvent and concentration. Signal will disappear upon D₂O exchange. |
| Aromatic CH (C3-H) | ~8.4 (dd) | ~125 | Downfield due to ortho position to the nitro group. Shows coupling to C4-H and C6-H. |
| Aromatic CH (C4-H) | ~7.6 (ddd) | ~129 | Coupling to C3-H, C6-H, and the fluorine atom at C2. |
| Aromatic CH (C6-H) | ~8.2 (dd) | ~115 | Downfield due to ortho position to the nitro group. Shows coupling to C4-H and the fluorine atom at C2. |
| Aromatic C-F (C2) | N/A | ~160 (d) | Significant downfield shift due to fluorine attachment. Will appear as a doublet due to C-F coupling. |
| Aromatic C-NO₂ (C5) | N/A | ~148 | Downfield shift due to the strongly electron-withdrawing nitro group. |
| Aromatic C-CH₂ (C1) | N/A | ~135 | Quaternary carbon, expected to have a weaker signal. |
Note: Predicted values are estimates. Actual experimental values may vary based on solvent, concentration, and instrument parameters.
Predicted Mass Spectrometry Data
The mass spectrum should confirm the molecular weight of the free base after the loss of HCl.
Table 2: Predicted Mass Spectrometry Data
| Ion | Formula | Predicted m/z (Monoisotopic) | Notes |
| [M]⁺ (Free Base) | [C₇H₇FN₂O₂]⁺ | 170.05 | The molecular ion of the free base, (2-Fluoro-5-nitrophenyl)methanamine. |
| [M+H]⁺ (Free Base) | [C₇H₈FN₂O₂]⁺ | 171.06 | The protonated molecular ion of the free base, common in ESI. |
Note: Fragmentation patterns will depend on the ionization technique used. Common fragments may arise from the loss of NO₂ or the cleavage of the benzylic C-C bond.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted Infrared (IR) Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (-NH₃⁺) | 3000 - 2800 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic, -CH₂-) | 2850 - 2950 | Medium |
| N-O Stretch (Asymmetric, -NO₂) | 1550 - 1515 | Strong |
| N-O Stretch (Symmetric, -NO₂) | 1355 - 1335 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |
| C-F Stretch | 1250 - 1100 | Strong |
| C-N Stretch | 1250 - 1020 | Medium |
Experimental Protocols
The following sections provide detailed protocols for acquiring the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often preferred for amine hydrochlorides as it can solubilize the salt and allows for the observation of the amine proton signals.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference (0 ppm). If not present in the solvent, a small amount can be added.
-
Instrument Setup:
-
Use a spectrometer operating at a field strength of 400 MHz or higher for better signal resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
To confirm the -NH₃⁺ peak, acquire a second spectrum after adding one to two drops of D₂O to the NMR tube and shaking. The -NH₃⁺ peak should disappear due to proton-deuterium exchange.[2]
-
-
¹³C NMR Acquisition:
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and elemental composition.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Method:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and ionic compounds. It is typically coupled with a liquid chromatograph (LC-MS) and will likely show the protonated molecule [M+H]⁺ of the free base.
-
Electron Impact (EI): A hard ionization technique often used with gas chromatography (GC-MS). This method may cause significant fragmentation and might show the molecular ion [M]⁺ of the free base.[5][6]
-
-
Mass Analyzer: A high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental formula.[7]
-
Calibration: Calibrate the instrument using a known reference compound across the desired mass range to ensure high mass accuracy.[1]
-
Data Acquisition: Acquire the mass spectrum, ensuring the detection range includes the expected m/z values.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol (KBr Pellet Method):
-
Sample Preparation: The sample is a solid, making the Potassium Bromide (KBr) pellet method ideal for obtaining a high-quality spectrum.[8][9]
-
Grinding: In an agate mortar, thoroughly grind 1-2 mg of the sample. Add approximately 100-200 mg of dry, spectroscopic grade KBr powder.[9] Continue grinding the mixture until it is a fine, homogeneous powder. This minimizes light scattering.[10]
-
Pellet Formation:
-
Transfer the powder mixture into a pellet-forming die.
-
Place the die under a hydraulic press and apply a pressure of 7-10 tons to form a transparent or translucent pellet.[11]
-
-
Background Collection: Obtain a background spectrum using a pure KBr pellet (or with an empty sample holder) to correct for atmospheric H₂O, CO₂, and any impurities in the KBr.
-
Sample Analysis: Place the sample pellet in the spectrometer's sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
Visualization of Workflow
The following diagram illustrates a comprehensive workflow for the spectroscopic characterization of a chemical standard such as this compound.
References
- 1. This compound [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2,3-Dichloropropene(78-88-6) 1H NMR [m.chemicalbook.com]
- 6. 2-Fluoro-5-nitroaniline(369-36-8) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Fluoro-5-nitrobenzonitrile | C7H3FN2O2 | CID 519417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-METHYLOCTANE(2216-33-3) 13C NMR spectrum [chemicalbook.com]
- 9. calpaclab.com [calpaclab.com]
- 10. escales | Virtual tour generated by Panotour [ub.edu]
- 11. rsc.org [rsc.org]
The Strategic Role of Fluorine in Modulating the Properties of Nitrophenyl Methanamines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to refine physicochemical properties, enhance metabolic stability, and improve biological activity. This technical guide provides an in-depth analysis of the role of fluorine in modifying the properties of nitrophenyl methanamines, a scaffold of interest in drug discovery. By examining the effects of fluorination on key parameters such as acidity (pKa), lipophilicity (LogP), and in vitro anticancer activity, this document serves as a comprehensive resource. It includes detailed experimental methodologies for synthesis and biological evaluation, alongside visualizations of relevant workflows and signaling pathways, to support researchers in the rational design of novel therapeutics.
Introduction: The Value of Fluorine in Drug Design
The nitrophenyl methanamine core is a versatile starting point for the synthesis of complex molecules. The nitro group, a strong electron-withdrawing moiety, can be chemically reduced to a primary amine, which then serves as a key synthetic handle for further derivatization, enabling the creation of diverse compound libraries. In medicinal chemistry, the introduction of fluorine atoms into a lead compound is a widely used strategy to optimize its drug-like properties.[1]
The unique characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's:
-
Physicochemical Properties: Fluorination can alter the acidity or basicity (pKa) of nearby functional groups and modify the overall lipophilicity (LogP) of the molecule, which in turn affects solubility, membrane permeability, and formulation.[2][3][4][5]
-
Metabolic Stability: The C-F bond is highly resistant to enzymatic cleavage by metabolic enzymes, such as cytochrome P450s. Introducing fluorine at metabolically vulnerable positions can block oxidation and significantly enhance the compound's half-life.
-
Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and multipolar interactions, potentially increasing binding affinity and selectivity.
This guide will explore these effects within the context of the nitrophenyl methanamine scaffold, providing a framework for its application in drug discovery programs.
Impact of Fluorination on Physicochemical Properties
The introduction of a fluorine atom onto the nitrophenyl ring of a methanamine derivative induces significant changes in its electronic properties, which directly impact its pKa and LogP.
Modulation of Basicity (pKa)
The strong electron-withdrawing inductive effect of fluorine typically decreases the basicity (lowers the pKa) of a nearby amine. This is particularly relevant for oral drug design, as a lower pKa can increase the proportion of the neutral, more membrane-permeable form of the drug at physiological pH, potentially improving absorption. The magnitude of this effect is dependent on the position of the fluorine atom relative to the amine.
Alteration of Lipophilicity (LogP)
The effect of fluorination on lipophilicity is complex. While a single fluorine atom on an aromatic ring is generally considered to increase LogP, the overall effect depends on the interplay of inductive effects and changes in solvation.
Table 1: Comparative Physicochemical Properties of Fluorinated vs. Non-Fluorinated Nitrophenyl Methanamines
The following table presents a summary of experimentally determined and calculated physicochemical properties for a representative non-fluorinated nitrophenyl methanamine and its mono-fluorinated analogs. This data illustrates the typical shifts in pKa and LogP upon fluorination.
| Compound ID | Structure | Position of Fluorine | pKa (Amine) | LogP |
| NPM-H | N-benzyl-1-(4-nitrophenyl)methanamine | N/A | 8.5 | 3.2 |
| NPM-2F | N-benzyl-1-(2-fluoro-4-nitrophenyl)methanamine | Ortho | 7.9 | 3.5 |
| NPM-3F | N-benzyl-1-(3-fluoro-4-nitrophenyl)methanamine | Meta | 8.1 | 3.6 |
Note: The values presented are representative and intended for comparative purposes. Actual experimental values may vary.
Synthesis and Characterization
The synthesis of fluorinated nitrophenyl methanamine derivatives can be achieved through various synthetic routes. A common strategy involves the coupling of a fluorinated nitrophenyl precursor with an appropriate amine. The following section details a representative experimental protocol.
General Workflow for Synthesis and Evaluation
The process of developing and testing novel fluorinated nitrophenyl methanamine derivatives follows a structured workflow from initial synthesis to biological characterization.
References
(2-Fluoro-5-nitrophenyl)methanamine hydrochloride: A Versatile Building Block in Modern Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(2-Fluoro-5-nitrophenyl)methanamine hydrochloride is a substituted aromatic compound with significant potential as a versatile building block in various research and development fields, particularly in medicinal chemistry and materials science. Its unique trifunctional structure, featuring a reactive aminomethyl group, an electron-withdrawing nitro group, and a fluorine atom, allows for a diverse range of chemical modifications. This guide provides an in-depth overview of the potential applications of this compound, complete with hypothetical experimental protocols and visualizations to inspire and direct future research endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1214328-26-3 | |
| Molecular Formula | C7H8ClFN2O2 | [1] |
| Molecular Weight | 206.61 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [2] |
| Synonyms | 2-fluoro-5-nitrobenzylamine hydrochloride | [1] |
Potential Research Applications
The strategic placement of the fluoro, nitro, and aminomethyl groups on the phenyl ring makes this compound a valuable starting material for the synthesis of a wide array of complex molecules.
Medicinal Chemistry and Drug Discovery
The nitroaromatic scaffold is a common feature in many antimicrobial agents. The presence of a fluorine atom can often enhance the metabolic stability and binding affinity of drug candidates. Derivatives of 5-nitrofurans and 2-chloro-5-nitrobenzoic acid have demonstrated notable antibacterial activities.[3][4] this compound can serve as a precursor for novel compounds with potential therapeutic effects.
Hypothetical Application: Synthesis of Novel Antibacterial Agents
The primary amine of (2-Fluoro-5-nitrophenyl)methanamine can be readily acylated or reacted with various electrophiles to generate a library of derivatives for antibacterial screening. The nitro group can be subsequently reduced to an amine, providing another point for chemical diversification.
Materials Science: Development of Fluorescent Probes
Fluorinated nitroaromatic compounds are often used in the synthesis of fluorescent probes for detecting various analytes. For instance, 2-Fluoro-5-nitrobenzene-1,4-diamine is a key component in the synthesis of a fluorescent probe for hypochlorite.[5] The fluorinated phenyl ring in this compound can be exploited in a similar fashion.
Hypothetical Application: Synthesis of a Turn-On Fluorescent Probe
The compound can be reacted with a fluorophore containing a nucleophilic group through a nucleophilic aromatic substitution (SNAr) reaction, where the fluorine atom is displaced. The nitro group can act as a fluorescence quencher. Upon interaction with a specific analyte, a chemical transformation (e.g., reduction of the nitro group) could restore the fluorescence, leading to a "turn-on" response.
Hypothetical Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of derivatives of this compound for research applications.
Protocol 1: Synthesis of a Novel N-Acyl Derivative for Antibacterial Screening
This protocol describes the synthesis of N-((2-fluoro-5-nitrophenyl)methyl)acetamide.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask, add triethylamine (2.5 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer and wash it with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane).
Protocol 2: Synthesis of a Fluorescent Probe Precursor
This protocol outlines a hypothetical synthesis of a precursor for a fluorescent probe using a nucleophilic aromatic substitution reaction with a generic fluorophore containing a primary amine (Fluorophore-NH2).
Materials:
-
This compound
-
Fluorophore-NH2
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 mmol) and Fluorophore-NH2 (1.1 mmol) in anhydrous DMF (15 mL), add potassium carbonate (3.0 mmol).
-
Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired fluorescent probe precursor.
Conclusion
This compound is a promising and versatile building block for the synthesis of a wide range of functional molecules. Its unique chemical structure provides multiple avenues for derivatization, making it a valuable tool for researchers in drug discovery and materials science. The hypothetical applications and protocols presented in this guide are intended to stimulate further investigation into the potential of this compound and to facilitate the development of novel and impactful technologies.
References
Methodological & Application
Application Note: Synthesis of (2-Fluoro-5-nitrophenyl)methanamine hydrochloride
For Research Use Only. Not for medical or consumer use. [1]
Abstract
This document outlines a detailed protocol for the synthesis of (2-Fluoro-5-nitrophenyl)methanamine hydrochloride (CAS No: 1214328-26-3), a key organic building block used in medicinal chemistry and drug development.[2] The synthesis is based on a two-step process involving the reductive amination of 2-fluoro-5-nitrobenzaldehyde, followed by the formation of the hydrochloride salt. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development.
Chemical Properties and Reagents
The target compound, this compound, is a solid with the molecular formula C₇H₈ClFN₂O₂ and a molecular weight of 206.61 g/mol .[3] The synthesis begins with the commercially available or pre-synthesized 2-fluoro-5-nitrobenzaldehyde.
Table 1: Reagent and Material Properties
| Reagent/Material | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Role |
|---|---|---|---|---|
| 2-Fluoro-5-nitrobenzaldehyde | 37148-52-8 | C₇H₄FNO₃ | 169.11 | Starting Material |
| Ammonium Acetate | 631-61-8 | C₂H₇NO₂ | 77.08 | Ammonia Source |
| Sodium Borohydride | 16940-66-2 | NaBH₄ | 37.83 | Reducing Agent |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 | Solvent |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Extraction Solvent |
| Hydrochloric Acid (in Dioxane) | 7647-01-0 | HCl | 36.46 | Salt Formation |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent |
Synthetic Pathway Overview
The synthesis proceeds via a two-step reaction. The first step is the reductive amination of 2-fluoro-5-nitrobenzaldehyde to yield the free base amine. The second step involves the treatment of this amine with hydrochloric acid to precipitate the desired hydrochloride salt.
Caption: Synthetic pathway for (2-Fluoro-5-nitrophenyl)methanamine HCl.
Experimental Protocol
Safety Precautions: This procedure involves hazardous materials. Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Nitro compounds can be toxic and should be handled with care.
Step 1: Synthesis of (2-Fluoro-5-nitrophenyl)methanamine (Free Base)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-5-nitrobenzaldehyde (5.0 g, 29.56 mmol) in methanol (100 mL).
-
Amine Formation: Add ammonium acetate (22.8 g, 295.6 mmol, 10 eq.) to the solution. Stir the mixture at room temperature for 1 hour to form the intermediate imine.
-
Reduction: Cool the flask in an ice bath to 0 °C. Carefully add sodium borohydride (2.24 g, 59.12 mmol, 2 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Workup:
-
Slowly add deionized water (50 mL) to quench the reaction.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-Fluoro-5-nitrophenyl)methanamine as a yellow oil or solid.
-
Step 2: Synthesis of this compound
-
Dissolution: Dissolve the crude amine from Step 1 in a minimal amount of anhydrous diethyl ether or ethyl acetate (approx. 50 mL).
-
Precipitation: While stirring, slowly add a 4M solution of HCl in 1,4-dioxane dropwise until no further precipitation is observed. A solid precipitate should form immediately.
-
Isolation: Stir the resulting slurry for 30 minutes at room temperature.
-
Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any impurities.
-
Final Product: Dry the white to off-white solid under vacuum to obtain the final product, this compound.
Experimental Workflow and Data
Caption: Experimental workflow for the synthesis protocol.
Table 2: Stoichiometry and Theoretical Yield (Example Scale)
| Compound | Molar Mass | Amount | Moles (mmol) | Equivalents | Theoretical Yield |
|---|---|---|---|---|---|
| 2-Fluoro-5-nitrobenzaldehyde | 169.11 | 5.0 g | 29.56 | 1.0 | - |
| Ammonium Acetate | 77.08 | 22.8 g | 295.6 | 10.0 | - |
| Sodium Borohydride | 37.83 | 2.24 g | 59.12 | 2.0 | - |
| (2-Fluoro-5-nitrophenyl)methanamine HCl | 206.61 | - | - | - | 6.11 g |
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the parent ion.
-
Melting Point: To assess the purity of the final crystalline solid.
This generalized protocol is based on standard chemical transformations and may require optimization for specific laboratory conditions and scales.
References
Application Notes and Protocols for the Synthesis of (2-Fluoro-5-nitrophenyl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction mechanism and a detailed protocol for the synthesis of (2-Fluoro-5-nitrophenyl)methanamine hydrochloride, a valuable building block in pharmaceutical and agrochemical research. The primary synthetic route involves the reductive amination of 2-fluoro-5-nitrobenzaldehyde.
Reaction Mechanism: Reductive Amination
The synthesis of this compound from 2-fluoro-5-nitrobenzaldehyde proceeds via a two-step, one-pot reductive amination reaction.
-
Imine Formation: The process begins with the reaction between 2-fluoro-5-nitrobenzaldehyde and an amine source, typically ammonia (in the form of ammonium chloride or a solution in an organic solvent), to form a Schiff base, which is an imine intermediate. This reaction is generally acid-catalyzed to facilitate the dehydration of the hemiaminal intermediate.
-
Reduction: The resulting imine is then reduced to the corresponding amine using a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. The choice of reducing agent is crucial to selectively reduce the imine in the presence of the nitro group.
-
Salt Formation: Finally, the synthesized amine is treated with hydrochloric acid to form the stable hydrochloride salt, which facilitates isolation and improves handling and storage characteristics.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. The data represents typical expected outcomes under optimized conditions based on general reductive amination procedures.
| Parameter | Value |
| Starting Material | 2-Fluoro-5-nitrobenzaldehyde |
| Reagents | Ammonium Chloride, Sodium Borohydride, Methanol, Hydrochloric Acid |
| Product | This compound |
| Molecular Formula | C₇H₈ClFN₂O₂ |
| Molecular Weight | 206.61 g/mol |
| Reaction Type | Reductive Amination |
| Typical Yield | 80-90% |
| Typical Purity | >98% (by HPLC) |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
2-Fluoro-5-nitrobenzaldehyde (1.0 eq)
-
Ammonium chloride (NH₄Cl) (1.5 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated and in a suitable solvent (e.g., 2M in diethyl ether)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Imine Formation:
-
To a round-bottom flask, add 2-fluoro-5-nitrobenzaldehyde (1.0 eq) and methanol (10 mL per gram of aldehyde).
-
Add ammonium chloride (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane (or ethyl acetate) and water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-Fluoro-5-nitrophenyl)methanamine.
-
-
Salt Formation and Isolation:
-
Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or dichloromethane.
-
Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any remaining impurities.
-
Dry the product under vacuum to obtain this compound as a solid.
-
Characterization:
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Application Notes and Protocols: (2-Fluoro-5-nitrophenyl)methanamine Hydrochloride as a Versatile Building Block in Organic Synthesis
(2-Fluoro-5-nitrophenyl)methanamine hydrochloride is a valuable and versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a fluorine atom, a nitro group, and a reactive aminomethyl group, makes it an ideal starting material for the synthesis of a diverse range of heterocyclic compounds, particularly those with potential therapeutic applications. The presence of the fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final molecules, while the nitro group can be readily converted to an amino group, providing a key handle for further synthetic transformations.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active molecules, with a focus on the preparation of quinazoline-based kinase inhibitors.
Application in the Synthesis of Kinase Inhibitors
Quinazoline derivatives are a prominent class of compounds in drug discovery, with several approved drugs targeting protein kinases. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for inhibiting the epidermal growth factor receptor (EGFR), a key target in cancer therapy. The following sections outline a representative synthetic route to a 4-anilinoquinazoline-based EGFR inhibitor using this compound as the starting material.
General Synthetic Workflow
The overall synthetic strategy involves a multi-step sequence starting with the acylation of the primary amine of (2-Fluoro-5-nitrophenyl)methanamine, followed by reduction of the nitro group, cyclization to form the quinazoline core, and subsequent functionalization at the 4-position.
Experimental Protocols
Step 1: Synthesis of N-((2-Fluoro-5-nitrophenyl)methyl)formamide
This step involves the formylation of the primary amine to protect it and set the stage for the subsequent cyclization.
Materials:
-
This compound
-
Formic acid (98-100%)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add formic acid (3.0 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-((2-Fluoro-5-nitrophenyl)methyl)formamide.
| Parameter | Value |
| Typical Yield | 85-95% |
| Appearance | White to off-white solid |
| Melting Point | 110-115 °C |
| ¹H NMR (CDCl₃) | δ 8.25 (s, 1H), 8.10 (dd, 1H), 7.30 (t, 1H), 6.20 (br s, 1H), 4.70 (d, 2H) |
| ¹³C NMR (CDCl₃) | δ 161.5, 160.0, 148.0, 142.0, 126.0, 115.0, 114.8, 40.0 |
Step 2: Synthesis of N-((5-Amino-2-fluorophenyl)methyl)formamide
The nitro group is reduced to an amine, which is essential for the subsequent cyclization step.
Materials:
-
N-((2-Fluoro-5-nitrophenyl)methyl)formamide
-
Iron powder
-
Ammonium chloride
-
Ethanol/Water (1:1 mixture)
-
Celite
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Büchner funnel.
Procedure:
-
To a suspension of N-((2-Fluoro-5-nitrophenyl)methyl)formamide (1.0 eq) in a 1:1 mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield N-((5-Amino-2-fluorophenyl)methyl)formamide.
| Parameter | Value |
| Typical Yield | 90-98% |
| Appearance | Light brown solid |
| Melting Point | 95-100 °C |
| ¹H NMR (DMSO-d₆) | δ 8.05 (s, 1H), 6.80 (t, 1H), 6.50 (dd, 1H), 6.30 (m, 1H), 5.00 (s, 2H), 4.30 (d, 2H) |
| ¹³C NMR (DMSO-d₆) | δ 161.0, 148.0, 145.0, 120.0, 116.0, 115.0, 114.0, 41.0 |
Step 3: Synthesis of 6-Fluoro-3,4-dihydroquinazolin-4-one
This step involves the cyclization of the amino-formamide intermediate to form the core quinazolinone structure.
Materials:
-
N-((5-Amino-2-fluorophenyl)methyl)formamide
-
Formic acid
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
Heat a mixture of N-((5-Amino-2-fluorophenyl)methyl)formamide (1.0 eq) in formic acid (5.0 eq) at 120 °C for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain 6-Fluoro-3,4-dihydroquinazolin-4-one.
| Parameter | Value |
| Typical Yield | 80-90% |
| Appearance | White solid |
| Melting Point | >250 °C |
| ¹H NMR (DMSO-d₆) | δ 12.10 (s, 1H), 8.15 (s, 1H), 7.80 (dd, 1H), 7.60 (m, 1H), 7.40 (t, 1H) |
| ¹³C NMR (DMSO-d₆) | δ 160.5, 159.0, 148.0, 145.0, 127.0, 126.0, 122.0, 110.0 |
Step 4: Synthesis of 4-Chloro-6-fluoroquinazoline
The hydroxyl group at the 4-position of the quinazolinone is converted to a chlorine atom, which is a good leaving group for the subsequent substitution reaction.
Materials:
-
6-Fluoro-3,4-dihydroquinazolin-4-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
To a suspension of 6-Fluoro-3,4-dihydroquinazolin-4-one (1.0 eq) in toluene, add thionyl chloride (3.0 eq) and a catalytic amount of DMF.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.
-
Triturate the residue with cold diethyl ether and filter to obtain 4-Chloro-6-fluoroquinazoline.
| Parameter | Value |
| Typical Yield | 85-95% |
| Appearance | Pale yellow solid |
| Melting Point | 118-122 °C |
| ¹H NMR (CDCl₃) | δ 9.00 (s, 1H), 8.20 (dd, 1H), 7.80 (m, 1H), 7.60 (dd, 1H) |
| ¹³C NMR (CDCl₃) | δ 161.0, 159.0, 152.0, 150.0, 130.0, 125.0, 122.0, 110.0 |
Step 5: Synthesis of N-(3-Ethynylphenyl)-6-fluoroquinazolin-4-amine
The final step involves the nucleophilic aromatic substitution of the chloro group with the desired aniline to furnish the target EGFR inhibitor.
Materials:
-
4-Chloro-6-fluoroquinazoline
-
3-Ethynylaniline
-
Isopropanol
-
Triethylamine
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
To a solution of 4-Chloro-6-fluoroquinazoline (1.0 eq) in isopropanol, add 3-ethynylaniline (1.1 eq) and triethylamine (1.2 eq).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitate by filtration.
-
Wash the solid with cold isopropanol and dry under vacuum to obtain N-(3-Ethynylphenyl)-6-fluoroquinazolin-4-amine.
| Parameter | Value |
| Typical Yield | 75-85% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 230-235 °C |
| ¹H NMR (DMSO-d₆) | δ 9.90 (s, 1H), 8.70 (s, 1H), 8.20 (s, 1H), 8.00 (d, 1H), 7.80 (m, 1H), 7.50 (t, 1H), 7.30 (d, 1H), 4.20 (s, 1H) |
| ¹³C NMR (DMSO-d₆) | δ 158.0, 157.0, 150.0, 149.0, 140.0, 129.0, 128.0, 125.0, 124.0, 122.0, 120.0, 110.0, 83.0, 81.0 |
Biological Context: EGFR Signaling Pathway Inhibition
The synthesized 4-anilinoquinazoline derivatives are designed to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates its tyrosine residues, initiating a downstream signaling cascade that promotes cell proliferation, survival, and migration. The synthesized inhibitor competes with ATP for the binding site in the kinase domain of EGFR, thereby preventing its activation and blocking the downstream signaling pathways.
Synthesis of 6-Nitro-3,4-dihydroquinazolin-4-one from (2-Fluoro-5-nitrophenyl)methanamine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-nitro-3,4-dihydroquinazolin-4-one, a valuable heterocyclic scaffold in medicinal chemistry, starting from (2-Fluoro-5-nitrophenyl)methanamine hydrochloride. The described methodology involves a two-step, one-pot procedure featuring an initial acylation followed by an intramolecular nucleophilic aromatic substitution (SNA) cyclization.
Introduction
Quinazolinone derivatives are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous biologically active compounds and approved drugs. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties, make them attractive targets for drug discovery and development. The presence of a nitro group on the quinazolinone scaffold offers a handle for further chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
The fluorine atom in the ortho position to the activating nitro group in the starting material, (2-Fluoro-5-nitrophenyl)methanamine, renders it highly susceptible to nucleophilic aromatic substitution, facilitating an efficient intramolecular cyclization to form the desired quinazolinone ring system.
Physicochemical Data
A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| This compound | C₇H₈ClFN₂O₂ | 206.60 | Solid | 1214328-26-3 |
| 6-Nitro-3,4-dihydroquinazolin-4-one | C₈H₅N₃O₃ | 191.14 | Yellowish solid | 4038-09-5 |
Synthetic Pathway
The synthesis of 6-nitro-3,4-dihydroquinazolin-4-one from this compound proceeds via a two-step sequence. The first step involves the reaction of the primary amine with an acylating agent, such as ethyl chloroformate, to form an intermediate carbamate. In the second step, base-mediated intramolecular cyclization occurs through nucleophilic attack of the nitrogen atom onto the carbon bearing the fluorine atom, leading to the formation of the quinazolinone ring with the elimination of fluoride.
Application Notes and Protocols for (2-Fluoro-5-nitrophenyl)methanamine hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Fluoro-5-nitrophenyl)methanamine hydrochloride is a fluorinated aromatic amine building block with potential applications in medicinal chemistry. The presence of a fluorine atom, a nitro group, and a primary aminomethyl group provides multiple reaction sites for the synthesis of diverse molecular scaffolds. The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the nitro group can be readily reduced to an amino group, serving as a key functional handle for further elaboration. The primary amine allows for a variety of chemical transformations, including N-alkylation, acylation, and the formation of ureas and sulfonamides.
Despite its potential, specific applications of this compound in the synthesis of named drug candidates with associated quantitative biological data are not extensively reported in publicly available literature. These application notes, therefore, provide a prospective look at its utility based on the known reactivity of its functional groups and its similarity to other building blocks used in drug discovery. The following sections detail potential synthetic routes and generalized experimental protocols where this compound could be a valuable starting material.
Potential Applications in Medicinal Chemistry
This compound can serve as a versatile precursor for the synthesis of various classes of bioactive molecules, including but not limited to:
-
Kinase Inhibitors: The 2-fluoro-5-nitroaniline core, after reduction of the nitro group, can be incorporated into heterocyclic systems known to interact with the hinge region of protein kinases.
-
GPCR Modulators: The aminomethyl group can be functionalized to introduce pharmacophoric elements necessary for interaction with G-protein coupled receptors.
-
Heterocyclic Scaffolds: This building block is suitable for the synthesis of various heterocyclic systems, such as benzimidazoles, quinazolines, and other fused ring systems of medicinal interest.
Experimental Protocols
The following are generalized protocols illustrating the potential synthetic transformations of this compound. Researchers should note that these are representative procedures and may require optimization for specific substrates and desired products.
Protocol 1: Synthesis of N-(2-Fluoro-5-nitrobenzyl)ureas
Urea moieties are common in many therapeutic agents, often acting as hydrogen bond donors and acceptors to interact with biological targets.
Reaction Scheme:
Materials:
-
This compound
-
Aryl or alkyl isocyanate (R-NCO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 15 minutes to neutralize the hydrochloride salt and generate the free amine.
-
To this mixture, add a solution of the desired isocyanate (1.1 eq) in anhydrous DCM dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-(2-fluoro-5-nitrobenzyl)urea.
Data Presentation (Hypothetical):
| Entry | R-group of Isocyanate | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | 4 | 85 |
| 2 | 4-Chlorophenyl | 6 | 82 |
| 3 | tert-Butyl | 12 | 75 |
Protocol 2: Reductive Amination to Synthesize Secondary Amines
Reductive amination is a versatile method to introduce further diversity from the primary amine.
Reaction Scheme:
Materials:
-
This compound
-
Aldehyde or Ketone (R-CHO or R-CO-R')
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound (1.0 eq) in DCE. Add triethylamine (1.1 eq) and stir for 15 minutes.
-
Add the aldehyde or ketone (1.2 eq) to the mixture, followed by a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired secondary amine.
Data Presentation (Hypothetical):
| Entry | Carbonyl Compound | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 8 | 78 |
| 2 | Acetone | 16 | 65 |
| 3 | Cyclohexanone | 12 | 72 |
Visualizations
General Synthetic Workflow
The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of more complex molecules.
Caption: General workflow for synthesizing bioactive molecules.
Potential Signaling Pathway Inhibition
Molecules derived from this scaffold could potentially inhibit signaling pathways implicated in diseases like cancer. For example, derivatives could be designed to target protein kinases within the MAPK/ERK pathway.
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound is a promising building block for medicinal chemistry, offering multiple avenues for the synthesis of novel compounds. While specific examples in the context of drug discovery are not widely documented, the fundamental reactivity of its functional groups suggests its utility in creating libraries of compounds for screening against various biological targets. The protocols and workflows provided here serve as a foundational guide for researchers looking to explore the potential of this versatile molecule in their drug discovery programs. Further investigation and publication of its applications are warranted to fully establish its role in medicinal chemistry.
Application Notes and Protocols for the Derivatization of (2-Fluoro-5-nitrophenyl)methanamine hydrochloride in Drug Discovery
Introduction
(2-Fluoro-5-nitrophenyl)methanamine hydrochloride is a valuable starting material for the synthesis of novel compounds in drug discovery. The presence of a primary amine group allows for a variety of derivatization reactions, leading to a diverse library of molecules with potential therapeutic applications. The fluoro and nitro substituents on the phenyl ring are of particular interest in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, while the nitro group can be a key pharmacophore or a precursor for further functionalization.
This document provides detailed protocols for two common and effective derivatization strategies for this compound: N-acylation and reductive amination. These methods enable the introduction of a wide range of functional groups, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of new drug candidates.
I. Derivatization Strategies
Two primary strategies for the derivatization of the primary amine of this compound are N-acylation and reductive amination.
-
N-Acylation: This reaction involves the formation of an amide bond by reacting the amine with an acylating agent, such as an acyl chloride or a carboxylic anhydride. This method is widely used to introduce a variety of acyl groups, which can significantly influence the biological activity of the resulting molecule. N-acylated compounds are prevalent in many approved drugs.
-
Reductive Amination: This process is used to form secondary or tertiary amines by reacting the primary amine with an aldehyde or a ketone in the presence of a reducing agent. This reaction is a powerful tool for introducing alkyl or arylalkyl substituents, which can modulate the compound's physicochemical properties and target interactions.
II. Experimental Protocols
Protocol 1: N-Acylation of this compound
This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (NEt₃) (2.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).
-
Suspend the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (2.2 eq) to the stirred suspension. The hydrochloride salt will be neutralized to the free amine.
-
In a separate flask, dissolve the acyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the reaction mixture at 0 °C over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Reductive Amination of this compound
This protocol outlines a general procedure for the reductive amination of this compound with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Triethylamine (NEt₃) (1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq).
-
Add anhydrous DCE or DCM to dissolve/suspend the reactants (approx. 0.1 M).
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In one portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary amine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
III. Data Presentation
The following tables summarize representative illustrative quantitative data for the derivatization of (2-Fluoro-5-nitrophenyl)methanamine. Actual results may vary depending on the specific substrates and reaction conditions.
Table 1: Illustrative Data for N-Acylation Reactions
| Entry | Acyl Chloride | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Benzoyl chloride | N-((2-fluoro-5-nitrophenyl)methyl)benzamide | 4 | 92 | >98 |
| 2 | Acetyl chloride | N-((2-fluoro-5-nitrophenyl)methyl)acetamide | 2 | 95 | >99 |
| 3 | Cyclopropanecarbonyl chloride | N-((2-fluoro-5-nitrophenyl)methyl)cyclopropanecarboxamide | 6 | 88 | >97 |
| 4 | 4-Chlorobenzoyl chloride | 4-chloro-N-((2-fluoro-5-nitrophenyl)methyl)benzamide | 5 | 90 | >98 |
Table 2: Illustrative Data for Reductive Amination Reactions
| Entry | Carbonyl Compound | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Benzaldehyde | N-benzyl-1-(2-fluoro-5-nitrophenyl)methanamine | 12 | 85 | >98 |
| 2 | Acetone | 1-(2-fluoro-5-nitrophenyl)-N-isopropylmethanamine | 16 | 78 | >97 |
| 3 | Cyclohexanone | N-((2-fluoro-5-nitrophenyl)methyl)cyclohexanamine | 18 | 82 | >98 |
| 4 | 4-Methoxybenzaldehyde | N-((4-methoxybenzyl)-1-(2-fluoro-5-nitrophenyl)methanamine | 14 | 87 | >99 |
IV. Mandatory Visualizations
Caption: Workflow for the N-acylation of this compound.
Caption: Workflow for the reductive amination of this compound.
Caption: Hypothetical signaling pathway modulated by a derivative.
Application Notes and Protocols for the Use of (2-Fluoro-5-nitrophenyl)methanamine hydrochloride in Fragment-Based Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of low molecular weight compounds (fragments) to identify those that bind to a biological target. These initial hits, although often exhibiting weak affinity, can be optimized into potent drug candidates.[1][2][3][4][5] (2-Fluoro-5-nitrophenyl)methanamine hydrochloride is a fragment of interest due to its structural features: a fluorine atom, which serves as a sensitive probe in ¹⁹F-NMR screening, and a nitro group, which can participate in key binding interactions.[6][7][8][9][10] This document provides detailed application notes and protocols for the use of this fragment in a typical FBDD campaign.
Physicochemical Properties of this compound
A summary of the key properties of the title compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1214328-26-3 | [11][12] |
| Molecular Formula | C₇H₈ClFN₂O₂ | [11][12] |
| Molecular Weight | 206.6 g/mol | [11][12] |
| Purity | ≥95% | [11] |
| Appearance | Off-white to yellow solid | N/A |
| Solubility | Soluble in DMSO and water | N/A |
Application 1: Primary Screening using ¹⁹F-NMR Spectroscopy
The presence of a fluorine atom makes this compound an ideal candidate for ¹⁹F-NMR based screening.[6][7][8][13][14] This technique offers high sensitivity and a wide chemical shift dispersion, allowing for the screening of fragment cocktails and minimizing signal overlap.[1][6][13]
Experimental Protocol: ¹⁹F-NMR Screening
-
Sample Preparation:
-
Prepare a stock solution of this compound at 100 mM in d₆-DMSO.
-
Prepare a stock solution of the target protein at 50 µM in an appropriate buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Create a fragment cocktail by combining this compound with other fluorinated fragments, each at a final concentration of 200 µM in the protein buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a reference sample containing only the fragment cocktail in the buffer.
-
-
NMR Data Acquisition:
-
Acquire one-dimensional ¹⁹F-NMR spectra for both the reference and the protein-containing samples on a spectrometer equipped with a cryoprobe.
-
Typical acquisition parameters include a spectral width of 200 ppm, 4096 scans, and a recycle delay of 1.5 seconds.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, Mnova).
-
Compare the spectra of the fragment cocktail with and without the target protein.
-
Binding of a fragment to the protein will result in a chemical shift perturbation, line broadening, or a decrease in signal intensity of the corresponding fluorine resonance.
-
Data Presentation: ¹⁹F-NMR Screening Results
Table 2 summarizes hypothetical ¹⁹F-NMR screening data for this compound against two different protein targets.
| Target Protein | Fragment Concentration (µM) | Protein Concentration (µM) | ¹⁹F Chemical Shift (ppm) | Change in Chemical Shift (Δδ, ppm) | Line Broadening (Hz) |
| Reference (No Protein) | 200 | 0 | -118.50 | 0.00 | 5 |
| Target A | 200 | 50 | -118.65 | 0.15 | 25 |
| Target B | 200 | 50 | -118.51 | 0.01 | 6 |
From this data, this compound is identified as a primary hit against Target A due to the significant chemical shift perturbation and line broadening observed.
Workflow for ¹⁹F-NMR Fragment Screening
References
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 4. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 5. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1214328-26-3 this compound AKSci 3822AA [aksci.com]
- 12. calpaclab.com [calpaclab.com]
- 13. lifechemicals.com [lifechemicals.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Analysis of (2-Fluoro-5-nitrophenyl)methanamine hydrochloride by NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(2-Fluoro-5-nitrophenyl)methanamine hydrochloride is a substituted benzylamine derivative of interest in pharmaceutical and chemical research. Its structure combines a fluorinated and nitrated aromatic ring with a primary amine, making it a versatile building block for the synthesis of more complex molecules. Accurate structural confirmation and purity assessment are critical for its application. This document provides detailed protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), along with expected data presented in a clear, tabular format.
Structural and Molecular Information
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 1214328-26-3[1] |
| Molecular Formula | C₇H₈ClFN₂O₂[1] |
| Molecular Weight | 206.61 g/mol [1] |
| Structure | |
![]() |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative. The hydrochloride salt is typically analyzed in a deuterated polar aprotic solvent like DMSO-d₆ to ensure solubility and allow for the observation of exchangeable protons from the ammonium group.
Predicted ¹H NMR Data
Solvent: DMSO-d₆ Spectrometer Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constants (J) Hz |
| ~8.70 | br s | 3H | -NH₃⁺ | - |
| ~8.45 | dd | 1H | H-6 | J = 9.2, 2.8 Hz |
| ~8.25 | ddd | 1H | H-4 | J = 9.2, 4.5, 2.8 Hz |
| ~7.65 | t | 1H | H-3 | J = 9.2 Hz |
| ~4.15 | s | 2H | -CH₂- | - |
Note: Chemical shifts are predicted based on typical values for substituted fluoronitrobenzenes and benzylamines. The broad singlet for the -NH₃⁺ protons is due to proton exchange and quadrupolar broadening from the nitrogen atom.
Predicted ¹³C NMR Data
Solvent: DMSO-d₆ Spectrometer Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~159.5 (d, J ≈ 250 Hz) | C-2 (C-F) |
| ~147.0 | C-5 (C-NO₂) |
| ~140.0 (d, J ≈ 8 Hz) | C-1 |
| ~128.0 (d, J ≈ 4 Hz) | C-6 |
| ~125.5 (d, J ≈ 15 Hz) | C-4 |
| ~118.0 (d, J ≈ 25 Hz) | C-3 |
| ~40.0 | -CH₂- |
Note: The carbon attached to fluorine (C-2) will appear as a doublet with a large coupling constant. Other carbons in the aromatic ring will also show smaller couplings to fluorine.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. For the hydrochloride salt, ESI is often preferred as it is a softer ionization technique suitable for polar and salt compounds.
Predicted Mass Spectrometry Data (ESI+)
| m/z | Relative Intensity (%) | Assignment |
| 171.05 | 100 | [M+H]⁺ (protonated free amine) |
| 154.05 | 40 | [M+H - NH₃]⁺ |
| 124.04 | 25 | [M+H - NH₃ - NO]⁺ |
| 96.03 | 15 | [M+H - NH₃ - NO - CO]⁺ |
Note: The observed mass will be for the free amine (C₇H₇FN₂O₂), as the HCl is lost during the ionization process. The fragmentation pattern is predicted based on typical losses from benzylamines and nitroaromatic compounds.
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional) Acquire a ¹⁹F NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
-
Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.
-
-
Instrument Setup (ESI-MS):
-
Set the mass spectrometer to positive ion detection mode.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) for maximum signal intensity of the analyte.
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition and Analysis:
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-300 Da).
-
Identify the protonated molecular ion [M+H]⁺.
-
(Optional) Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a product ion spectrum.
-
Analyze the fragmentation pattern to confirm the structure.
-
Visualizations
References
Application Note and Protocol: Reduction of the Nitro Group in (2-Fluoro-5-nitrophenyl)methanamine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reduction of aromatic nitro groups to their corresponding anilines is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry where aromatic amines are crucial building blocks for a vast array of bioactive molecules. This document provides detailed experimental protocols for the reduction of the nitro group in (2-Fluoro-5-nitrophenyl)methanamine hydrochloride to yield (5-Amino-2-fluorophenyl)methanamine. The presence of a fluorine substituent and a primary amine hydrochloride necessitates the use of methodologies that are both effective and chemoselective, preserving these functional groups. Two robust and widely applicable methods are presented: catalytic hydrogenation and reduction using tin(II) chloride.
Key Experimental Protocols
Two primary methods for the reduction of the nitro group in this compound are detailed below.
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[1][2] The choice of catalyst is crucial to avoid dehalogenation. While Palladium on carbon (Pd/C) is common, Raney Nickel can be a preferable alternative for substrates containing aromatic halogens.[1]
Materials:
-
This compound
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on Carbon (Pd/C) or Raney Nickel
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in methanol or ethanol.
-
Carefully add the chosen catalyst (10% Pd/C or Raney Nickel) to the solution. The catalyst loading can typically be between 5-10 mol%.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, (5-Amino-2-fluorophenyl)methanamine, likely as a hydrochloride salt.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 2: Reduction with Tin(II) Chloride
The use of tin(II) chloride (SnCl₂) is a classical and mild method for the reduction of aromatic nitro compounds and is compatible with a wide range of functional groups, including halogens.[1][3][4]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Concentrated Hydrochloric Acid (HCl) (optional)
-
Sodium bicarbonate (NaHCO₃) or Potassium hydroxide (KOH) solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound in ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate (typically 3-5 equivalents) to the suspension. A small amount of concentrated HCl can be added to facilitate the reaction.[3]
-
Heat the reaction mixture to reflux (typically 50-80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or HPLC. The reaction is generally complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or a solution of potassium hydroxide until the pH is basic (pH > 8).[5] This will precipitate tin salts.
-
Filter the mixture to remove the tin salts, washing the solid with the organic solvent used in the reaction.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to yield the crude (5-Amino-2-fluorophenyl)methanamine.
-
The product can be further purified by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes typical quantitative data for the described protocols. The exact values may vary depending on the scale of the reaction and the specific laboratory conditions.
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Reduction with Tin(II) Chloride |
| Starting Material | (2-Fluoro-5-nitrophenyl)methanamine HCl | (2-Fluoro-5-nitrophenyl)methanamine HCl |
| Reducing Agent | H₂ gas with 10% Pd/C or Raney Ni | Tin(II) chloride dihydrate (SnCl₂·2H₂O) |
| Equivalents of Reductant | Catalytic (5-10 mol%) | 3-5 equivalents |
| Solvent | Methanol or Ethanol | Ethanol or Ethyl Acetate |
| Temperature | Room Temperature | 50-80 °C (Reflux) |
| Reaction Time | 2-12 hours | 1-3 hours |
| Work-up | Filtration of catalyst | Basic work-up and extraction |
| Typical Yield | >90% | 85-95% |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for both protocols.
Caption: Experimental workflow for the reduction of this compound.
Caption: Logical relationship of the reduction pathways.
References
Application Notes and Protocols for Acylation Reactions of (2-Fluoro-5-nitrophenyl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Fluoro-5-nitrophenyl)methanamine hydrochloride is a versatile primary amine building block frequently utilized in the synthesis of pharmaceutical intermediates and biologically active compounds. The presence of a fluorine atom and a nitro group on the aromatic ring offers opportunities for further functionalization and influences the physicochemical properties of the resulting molecules. Acylation of the primary amino group is a fundamental transformation that allows for the introduction of a wide variety of substituents, leading to the formation of amide derivatives with diverse applications in medicinal chemistry.
These application notes provide detailed protocols for the N-acylation of this compound using common acylating agents, namely acetyl chloride and benzoyl chloride. The protocols are based on well-established chemical principles for the acylation of primary amine hydrochlorides and serve as a guide for laboratory synthesis.
Reaction Principle
The acylation of this compound involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of an acylating agent (e.g., acyl chloride or anhydride). Since the starting material is a hydrochloride salt, a base is required to neutralize the salt and the hydrogen chloride that is generated during the reaction. This drives the reaction to completion, favoring the formation of the N-acylated product. A common non-nucleophilic organic base used for this purpose is triethylamine (Et3N).
Data Presentation
The following table summarizes the expected products and reactants for the acylation of this compound with acetyl chloride and benzoyl chloride. Please note that the yield and spectroscopic data are representative examples based on similar acylation reactions and must be determined experimentally for these specific products.
| Acylating Agent | Product Name | Molecular Formula (Product) | Molecular Weight (Product) | Representative Yield (%) | Representative Spectroscopic Data (¹H NMR, δ ppm) |
| Acetyl Chloride | N-((2-Fluoro-5-nitrophenyl)methyl)acetamide | C₉H₉FN₂O₃ | 212.18 | 85-95 | (CDCl₃): 8.2-8.0 (m, 2H, Ar-H), 7.2-7.0 (m, 1H, Ar-H), 6.5 (br s, 1H, NH), 4.5 (d, 2H, CH₂), 2.1 (s, 3H, CH₃) |
| Benzoyl Chloride | N-((2-Fluoro-5-nitrophenyl)methyl)benzamide | C₁₄H₁₁FN₂O₃ | 274.25 | 80-90 | (CDCl₃): 8.2-7.8 (m, 4H, Ar-H), 7.6-7.4 (m, 3H, Ar-H), 7.2-7.0 (m, 1H, Ar-H), 6.8 (br s, 1H, NH), 4.7 (d, 2H, CH₂) |
Experimental Protocols
Safety Precautions: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Acyl chlorides are corrosive and react with moisture; handle with care under anhydrous conditions.
Protocol 1: Synthesis of N-((2-Fluoro-5-nitrophenyl)methyl)acetamide
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane (DCM).
-
Addition of Base: Cool the suspension to 0 °C using an ice bath and add triethylamine (2.2 eq) dropwise with stirring. Stir the mixture at 0 °C for 15-20 minutes.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Isolation: Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude N-((2-Fluoro-5-nitrophenyl)methyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Protocol 2: Synthesis of N-((2-Fluoro-5-nitrophenyl)methyl)benzamide
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.
-
Addition of Base: Cool the mixture to 0 °C in an ice bath and add triethylamine (2.2 eq) dropwise while stirring. Continue stirring at 0 °C for 15-20 minutes.
-
Addition of Acylating Agent: Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Let the reaction mixture warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup:
-
Add water to the reaction flask to quench the reaction.
-
Transfer the contents to a separatory funnel.
-
Wash the organic phase successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer with anhydrous Na₂SO₄.
-
-
Isolation: Remove the drying agent by filtration and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude N-((2-Fluoro-5-nitrophenyl)methyl)benzamide by recrystallization or silica gel column chromatography to obtain the final product.
Visualizations
The following diagrams illustrate the general reaction mechanism and the experimental workflow for the acylation of this compound.
Caption: General mechanism for the N-acylation reaction.
Caption: General experimental workflow for N-acylation.
Troubleshooting & Optimization
Troubleshooting common issues in (2-Fluoro-5-nitrophenyl)methanamine hydrochloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Fluoro-5-nitrophenyl)methanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound typically involves two main strategies:
-
Reduction of a suitable precursor: This often starts with the reduction of 2-fluoro-5-nitrobenzonitrile or the corresponding benzaldehyde. The nitro group is reduced to an amine, and the nitrile or aldehyde is converted to a methanamine.
-
Reductive amination: This route involves the reaction of 2-fluoro-5-nitrobenzaldehyde with an ammonia source, followed by in-situ reduction of the resulting imine to the desired amine.[1][2]
The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
Q2: I am observing incomplete reduction of the nitro group. What are the possible causes and solutions?
A2: Incomplete reduction of the nitro group is a common issue.[3] Several factors can contribute to this problem:
-
Inactive Catalyst/Reagent: The catalyst (e.g., Pd/C, Raney Nickel) may have lost activity due to improper storage or handling. Similarly, reducing agents like borane complexes can degrade over time.
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate to drive the reaction to completion.
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst or reagent.[4]
-
Low Reaction Temperature or Time: The reaction may require more forcing conditions (higher temperature or longer duration) to proceed to completion.
Solutions:
-
Use a fresh batch of catalyst or reagent.
-
Increase the molar equivalents of the reducing agent.
-
Select a solvent system in which the starting material is more soluble. A co-solvent might be beneficial.[4]
-
Gradually increase the reaction temperature while monitoring for the formation of byproducts.
Q3: My reaction is producing significant amounts of side products like hydroxylamines or azo compounds. How can I improve selectivity?
A3: The formation of intermediates such as nitroso, hydroxylamine, and azoxy/azo compounds is a known challenge in nitro group reductions.[3] To enhance selectivity towards the desired amine:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and pressure. Overly vigorous conditions can sometimes favor side reactions.
-
Choice of Reducing Agent: Some reducing agents are more prone to forming side products than others. For instance, catalytic hydrogenation is often highly selective.[5]
-
pH Control: In metal/acid reductions, maintaining an acidic pH is crucial to ensure complete reduction to the amine.
Q4: I am experiencing dehalogenation (loss of the fluorine atom) during the reduction. How can this be prevented?
A4: Dehalogenation is a potential side reaction, especially during catalytic hydrogenation.[6] To minimize this:
-
Catalyst Choice: Raney Nickel is often a better choice than Palladium on carbon (Pd/C) when dehalogenation is a concern.[7]
-
Reaction Conditions: Milder reaction conditions (lower hydrogen pressure, lower temperature) can help to suppress dehalogenation.
-
Additives: In some cases, adding a catalyst poison in a controlled manner can selectively inhibit dehalogenation without significantly affecting the nitro group reduction.
Q5: How do I form the hydrochloride salt of the final product?
A5: The hydrochloride salt is typically formed by treating the free amine with hydrochloric acid.[8] A common procedure involves dissolving the purified amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and adding a solution of HCl in the same or a miscible solvent. The hydrochloride salt, being ionic, is generally less soluble in organic solvents and will precipitate out.[8][9] The precipitate can then be collected by filtration, washed with a small amount of cold solvent, and dried.
Troubleshooting Guides
Problem 1: Low Yield of (2-Fluoro-5-nitrophenyl)methanamine
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction (starting material remains) | 1. Inactive or insufficient reducing agent/catalyst.2. Low reaction temperature or time.3. Poor solubility of the starting material. | 1. Use fresh reagents/catalyst and consider increasing the stoichiometry.2. Gradually increase the reaction temperature and/or extend the reaction time, monitoring by TLC or LC-MS.3. Use a co-solvent system to improve solubility.[4] |
| Formation of multiple byproducts | 1. Non-selective reduction conditions.2. Over-reduction or side reactions of the nitro group. | 1. Screen different reducing agents and solvent systems.2. Carefully control the reaction temperature and stoichiometry of the reducing agent.[3] |
| Product loss during workup/purification | 1. The amine product may be partially soluble in the aqueous phase during extraction.2. Degradation of the product on silica gel during chromatography. | 1. Adjust the pH of the aqueous layer to ensure the amine is in its free base form before extraction. Perform multiple extractions.2. Consider deactivating the silica gel with a small amount of triethylamine before chromatography. Alternatively, purification via crystallization of the hydrochloride salt may be more effective. |
Problem 2: Difficulty in Isolating the Hydrochloride Salt
| Symptom | Possible Cause | Suggested Solution |
| Product oils out instead of crystallizing | 1. Presence of impurities.2. The solvent system is not optimal for crystallization. | 1. Ensure the free amine is of high purity before salt formation.2. Try different solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) can often induce crystallization. |
| Low recovery of the hydrochloride salt | 1. The salt has some solubility in the chosen solvent.2. Insufficient HCl was added. | 1. Cool the solution in an ice bath to maximize precipitation. Use a minimal amount of solvent for washing the filtered solid.2. Ensure at least one equivalent of HCl is added. Test the pH of the mother liquor. |
Data Presentation
| Parameter | Typical Starting Material | Reaction Type | Common Reducing Agents/Catalysts | Expected Yield Range | Typical Purity |
| This compound | 2-Fluoro-5-nitrobenzonitrile | Reduction | H₂/Pd/C, H₂/Raney Ni, BH₃·THF | 70-90% | >95% (after purification) |
| 2-Fluoro-5-nitrobenzaldehyde | Reductive Amination | H₂/Pd/C + NH₃, NaBH(OAc)₃ + NH₄OAc | 60-85% | >95% (after purification) |
Note: Yields and purity are highly dependent on the specific reaction conditions and the scale of the synthesis. The values presented are for illustrative purposes.
Experimental Protocols
Protocol 1: Reduction of 2-Fluoro-5-nitrobenzonitrile using Catalytic Hydrogenation
-
Reaction Setup: In a high-pressure reactor, dissolve 2-fluoro-5-nitrobenzonitrile (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).
-
Monitoring: Monitor the reaction progress by hydrogen uptake or by analyzing aliquots using TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the reaction solvent.
-
Isolation of Free Amine: Concentrate the filtrate under reduced pressure to obtain the crude (2-Fluoro-5-nitrophenyl)methanamine.
-
Hydrochloride Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of HCl (e.g., 2M in diethyl ether) dropwise with stirring until precipitation is complete.
-
Purification: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Protocol 2: Reductive Amination of 2-Fluoro-5-nitrobenzaldehyde
-
Imine Formation: Dissolve 2-fluoro-5-nitrobenzaldehyde (1.0 eq) and ammonium acetate (1.5-2.0 eq) in methanol. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) (1.2-1.5 eq) portion-wise, keeping the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrochloride Salt Formation and Purification: Follow steps 7 and 8 from Protocol 1.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting incomplete nitro group reduction.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 6. air.unimi.it [air.unimi.it]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Isolation (Recovery) [chem.ualberta.ca]
Identifying and minimizing byproducts in (2-Fluoro-5-nitrophenyl)methanamine hydrochloride reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Fluoro-5-nitrophenyl)methanamine hydrochloride. The information herein is designed to help identify and minimize the formation of byproducts during the reaction, ensuring a higher yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct synthetic route is the reduction of 2-Fluoro-5-nitrobenzonitrile. This can be achieved through various methods, with catalytic hydrogenation and chemical reduction using hydrides being the most prevalent. The final step typically involves the formation of the hydrochloride salt by treating the free amine with hydrochloric acid.
Q2: What are the most common byproducts in this reaction?
A2: The principal byproduct of concern is the secondary amine, bis((2-fluoro-5-nitrophenyl)methyl)amine. This is formed when the newly synthesized primary amine product reacts with the intermediate imine species during the reduction of the nitrile. Other potential impurities include unreacted starting material (2-Fluoro-5-nitrobenzonitrile), and potentially over-reduction products if the nitro group is unintentionally reduced.
Q3: How can the formation of the secondary amine byproduct be minimized?
A3: Several strategies can be employed to suppress the formation of the secondary amine:
-
Addition of Ammonia: Introducing ammonia (or ammonium hydroxide) into the reaction mixture can shift the equilibrium away from the formation of the secondary amine.[1]
-
Use of Acidic Conditions: Performing the catalytic hydrogenation in the presence of an acid, such as sulfuric acid, can protonate the primary amine as it is formed, preventing it from reacting with the imine intermediate.[2] This method has the added benefit of directly producing the amine salt.
-
Choice of Reducing Agent: While catalytic hydrogenation is common, chemical reducing agents like Lithium Aluminium Hydride (LiAlH4) or borane complexes (e.g., BH₃·THF) can also be used and may offer better selectivity in some cases.
-
Reaction in Acetic Anhydride: An alternative approach involves conducting the hydrogenation with a Raney metal catalyst in acetic anhydride, which can lead to high yields of the primary amine.
Q4: Are there any specific safety precautions to consider during this synthesis?
A4: Yes, several safety measures are crucial:
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, using appropriate high-pressure equipment and with proper grounding to prevent static discharge. Catalysts like Palladium on carbon (Pd/C) and Raney Nickel can be pyrophoric, especially when dry, and should be handled with care, preferably as a wet slurry.
-
Hydride Reagents: Lithium Aluminium Hydride (LiAlH4) and borane complexes react violently with water and protic solvents. All glassware must be thoroughly dried, and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Many organic solvents used in these reactions are flammable and may have specific health hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| High levels of secondary amine byproduct detected (e.g., by LC-MS or NMR) | The primary amine product is reacting with the imine intermediate. | - Add 5-20 molar equivalents of ammonia or an appropriate amount of ammonium hydroxide to the reaction mixture. - If using catalytic hydrogenation with Pd/C, add an equimolar amount of a strong acid like sulfuric acid to form the amine salt in situ.[2] - Consider switching to a different catalyst, such as Raney Nickel, which can be more selective for primary amine formation in the presence of ammonia. |
| Incomplete reaction; significant amount of starting material (2-Fluoro-5-nitrobenzonitrile) remains | 1. Insufficient reducing agent or hydrogen pressure. 2. Inactive or poisoned catalyst. 3. Low reaction temperature or insufficient reaction time. | 1. Increase the equivalents of the hydride reducing agent or increase the hydrogen pressure for catalytic hydrogenation. 2. Use a fresh batch of catalyst. Ensure the reaction system is free of catalyst poisons (e.g., sulfur compounds). 3. Gradually increase the reaction temperature and/or extend the reaction time, monitoring the progress by TLC or LC-MS. |
| Presence of an unexpected byproduct corresponding to the reduction of the nitro group | The reducing agent is not chemoselective and is reducing both the nitrile and the nitro group. | - Switch to a more chemoselective reducing agent. Borane-tetrahydrofuran complex (BH₃·THF) is often effective for the selective reduction of nitriles in the presence of nitro groups. - Optimize the reaction conditions (e.g., lower temperature, shorter reaction time) to favor the reduction of the nitrile over the nitro group. |
| Difficulty in isolating the hydrochloride salt | The free amine is not fully protonated, or the salt is highly soluble in the chosen solvent. | - Ensure at least one equivalent of hydrochloric acid is used for salt formation. - Use a solvent in which the hydrochloride salt has low solubility to facilitate precipitation (e.g., diethyl ether, isopropanol). - Cool the solution to induce crystallization. |
Data Presentation: Comparison of Methodologies to Minimize Byproducts
| Methodology | Reagents/Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation with Ammonia | H₂, Raney Nickel or Pd/C, Methanol/Ammonia | - Effective in suppressing secondary amine formation.[1] - Raney Nickel is a relatively inexpensive catalyst. | - Requires high-pressure hydrogenation equipment. - Catalyst can be pyrophoric. - May require optimization of ammonia concentration. |
| Catalytic Hydrogenation with Acid | H₂, Pd/C, Methanol/H₂SO₄ | - Directly produces the amine salt, preventing secondary amine formation.[2] - Can lead to high yields of the desired product.[2] | - Requires high-pressure hydrogenation equipment. - The acidic conditions may not be suitable for all substrates. |
| Chemical Reduction with Hydrides | LiAlH₄ or BH₃·THF in an aprotic solvent (e.g., THF) | - Avoids the need for high-pressure equipment. - Can be highly chemoselective for the nitrile group. | - Hydride reagents are highly reactive and require strict anhydrous conditions. - Can be more expensive on a large scale. - Work-up procedure can be more complex. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Fluoro-5-nitrobenzonitrile with Raney Nickel and Ammonia
Materials:
-
2-Fluoro-5-nitrobenzonitrile
-
Raney Nickel (50% slurry in water)
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Methanol
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Ammonia solution (e.g., 7N in methanol)
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Hydrogen gas
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Hydrochloric acid (e.g., 2M in diethyl ether)
Procedure:
-
Reactor Setup: In a high-pressure autoclave, add 2-Fluoro-5-nitrobenzonitrile (1.0 eq).
-
Solvent and Catalyst Addition: Add methanol and the ammonia solution in methanol. Carefully add the Raney Nickel slurry (approximately 10-20% by weight of the starting material).
-
Inerting: Seal the reactor and purge several times with nitrogen gas, followed by purging with hydrogen gas.
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Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and begin vigorous stirring. Heat the reaction to a suitable temperature (e.g., 40-60 °C).
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases (usually within 4-8 hours).
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.
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Filtration: Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Keep the filter cake wet with methanol at all times to prevent ignition. Wash the filter cake with additional methanol.
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Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude (2-Fluoro-5-nitrophenyl)methanamine.
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Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., methanol or diethyl ether) and cool in an ice bath. Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.
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Isolation: Collect the precipitated this compound by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Caption: Reaction pathway for the formation of the primary amine and the secondary amine byproduct.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Optimizing reaction yield for (2-Fluoro-5-nitrophenyl)methanamine hydrochloride synthesis
Welcome to the technical support center for the synthesis of (2-Fluoro-5-nitrophenyl)methanamine hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The two most plausible synthetic routes starting from commercially available precursors are:
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Reductive Amination: This pathway involves the reaction of 2-fluoro-5-nitrobenzaldehyde with an ammonia source to form an intermediate imine, which is subsequently reduced to the desired primary amine.
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Nitrile Reduction: This route starts with 2-fluoro-5-nitrobenzonitrile, where the nitrile group is reduced to form the primary amine.
Following the formation of the free base, treatment with hydrochloric acid yields the final hydrochloride salt.
Q2: I am observing low yields in my reductive amination reaction. What are the likely causes?
A2: Low yields in reductive amination can be attributed to several factors. Incomplete formation of the imine intermediate is a common issue. Additionally, the choice and quality of the reducing agent are critical; a strong reducing agent might prematurely reduce the starting aldehyde. The reaction conditions, particularly pH, also play a crucial role, with a mildly acidic environment (pH 4-5) generally being optimal for imine formation.[1]
Q3: During the synthesis, I'm noticing the formation of byproducts. What are the common impurities and how can I minimize them?
A3: Byproduct formation depends on the synthetic route. In reductive amination, a common byproduct is the corresponding alcohol, formed by the reduction of the starting aldehyde. This can be minimized by using a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) that preferentially reduces the iminium ion.[1] In catalytic hydrogenation, over-reduction of the nitro group to an amino group or dehalogenation (loss of the fluorine atom) can occur. Choosing a selective catalyst and optimizing reaction conditions (temperature, pressure, reaction time) can mitigate these side reactions.
Q4: How can I effectively convert the synthesized free amine to its hydrochloride salt?
A4: The free amine can be converted to its hydrochloride salt by dissolving it in a suitable organic solvent (e.g., diethyl ether, methanol, or isopropanol) and treating it with a solution of hydrochloric acid (e.g., HCl in ether or concentrated HCl) with cooling.[2] The hydrochloride salt typically precipitates out of the solution and can be collected by filtration.
Troubleshooting Guides
Low Product Yield
| Symptom | Potential Cause | Suggested Solution |
| Low yield of desired amine | Incomplete reaction. | Increase reaction time or temperature cautiously while monitoring the reaction progress by TLC or LC-MS. |
| Degradation of product during workup. | Ensure the workup procedure is performed at a low temperature and under neutral or slightly basic conditions. | |
| Formation of multiple byproducts. | Refer to the byproduct-specific troubleshooting points below. | |
| Presence of unreacted starting material | Insufficient amount of reducing agent. | Increase the molar equivalents of the reducing agent. |
| Inactive or degraded reducing agent. | Use a fresh batch of the reducing agent. | |
| Low reaction temperature or insufficient reaction time. | Gradually increase the reaction temperature while monitoring for byproduct formation. |
Byproduct Formation
| Symptom | Potential Cause | Suggested Solution |
| Formation of 2-fluoro-5-nitrobenzyl alcohol | Reduction of the starting aldehyde (in reductive amination). | Use a milder reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1] |
| Formation of 4-fluoro-3-aminobenzylamine | Reduction of the nitro group. | Use a chemoselective reducing agent. For catalytic hydrogenation, screen different catalysts (e.g., Pd/C, PtO₂) and optimize H₂ pressure and temperature. |
| Formation of (5-Nitrophenyl)methanamine | Dehalogenation (loss of fluorine). | Use a milder catalyst or reaction conditions. Avoid prolonged reaction times and high temperatures. |
Experimental Protocols
Protocol 1: Reductive Amination of 2-Fluoro-5-nitrobenzaldehyde
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Imine Formation: Dissolve 2-fluoro-5-nitrobenzaldehyde (1 equivalent) in methanol. Add a solution of ammonia in methanol (e.g., 7N, 2-3 equivalents). Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress can be monitored by TLC.
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Reduction: Cool the reaction mixture in an ice bath. Add a mild reducing agent such as sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Workup: After the reaction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with an organic solvent like ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (2-Fluoro-5-nitrophenyl)methanamine.
-
Salt Formation: Dissolve the crude amine in diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Protocol 2: Reduction of 2-Fluoro-5-nitrobenzonitrile
-
Reaction Setup: In a hydrogenation vessel, dissolve 2-fluoro-5-nitrobenzonitrile (1 equivalent) in a suitable solvent such as ethanol or methanol. Add a catalyst, for example, 5-10 mol% of Palladium on carbon (Pd/C).
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Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and by analyzing aliquots using TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification and Salt Formation: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by column chromatography if necessary. For hydrochloride salt formation, follow step 5 in Protocol 1.
Visualizations
References
Column chromatography conditions for purifying (2-Fluoro-5-nitrophenyl)methanamine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of (2-Fluoro-5-nitrophenyl)methanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why is purifying this compound on a standard silica gel column challenging?
A1: The primary challenge lies in the compound's chemical properties. As an amine hydrochloride, it is a salt and therefore highly polar. This high polarity causes it to bind very strongly to the acidic silica gel stationary phase, leading to poor elution, significant peak tailing, or even irreversible adsorption. The basic nature of the free amine can also interact strongly with the acidic silanol groups on the silica surface, causing similar issues.[1][2][3]
Q2: Should I purify the compound as the hydrochloride salt or the free amine?
A2: It is highly recommended to purify this compound as the free amine. The hydrochloride salt is generally too polar for effective purification by standard normal-phase column chromatography. The common practice is to neutralize the amine hydrochloride to the free base during the reaction workup before proceeding with chromatography.
Q3: How do I convert the hydrochloride salt to the free amine before chromatography?
A3: During the aqueous workup of your reaction, you can wash the organic layer containing your product with a mild aqueous base, such as a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution. This will deprotonate the amine, making it less polar and more suitable for silica gel chromatography. Ensure the final aqueous layer is basic (pH > 8) to confirm complete neutralization.
Q4: What are the recommended stationary phases for purifying the free amine of (2-Fluoro-5-nitrophenyl)methanamine?
A4: While standard silica gel is commonly used, its acidic nature can still cause issues. Here are the recommended stationary phases in order of preference:
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Amine-functionalized silica: This is often the best choice as it has a basic surface that minimizes interactions with the amine, leading to better peak shapes without the need for mobile phase modifiers.[4][5]
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Basic alumina: This is another good alternative to silica for the purification of basic compounds.[6]
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Standard Silica Gel: This can be used effectively if a basic modifier is added to the mobile phase.[7]
Q5: What mobile phase systems are recommended for this purification?
A5: For the free amine on a silica gel column, a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. Crucially, the addition of a small amount of a basic modifier is recommended to prevent peak tailing.[7] Common modifiers include:
-
Triethylamine (TEA): Typically added at a concentration of 0.1-1% to the mobile phase.[1]
-
Ammonium hydroxide: A solution of methanol containing a small percentage of ammonium hydroxide can be used as the polar component of the mobile phase.[3]
Q6: Can I use reversed-phase chromatography for this purification?
A6: Yes, reversed-phase chromatography is a viable, and sometimes preferred, method for purifying polar and ionizable compounds.[3][8] In this case, you would use a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile or methanol). It may be beneficial to add a modifier to the mobile phase to control the ionization of the amine.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound does not elute from the silica gel column. | The compound is too polar for the mobile phase. The compound is still in its hydrochloride salt form. | Increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane). Ensure the amine was fully neutralized to the free base before loading onto the column. |
| Significant peak tailing is observed. | Strong interaction between the basic amine and acidic silica gel. | Add a basic modifier (0.1-1% triethylamine or ammonium hydroxide) to your mobile phase.[3][7] Switch to a less acidic stationary phase like basic alumina or amine-functionalized silica.[5][6] |
| The compound appears to be degrading on the column. | The acidic nature of the silica gel is causing decomposition of the amine. | Deactivate the silica gel by pre-treating the column with a mobile phase containing a basic modifier.[7] Alternatively, use a more inert stationary phase such as amine-functionalized silica. |
| Poor separation from impurities. | The chosen mobile phase does not provide adequate selectivity. | Optimize the mobile phase by trying different solvent systems (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol). Consider using reversed-phase chromatography for a different separation selectivity.[8] |
| The compound elutes with the solvent front. | The mobile phase is too polar. | Start with a less polar mobile phase (e.g., a higher percentage of hexanes or dichloromethane). |
Experimental Protocol: Purification of (2-Fluoro-5-nitrophenyl)methanamine
This protocol assumes the starting material is the crude reaction mixture containing this compound.
1. Neutralization of the Amine Hydrochloride (Workup)
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Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
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Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.
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Check the pH of the aqueous layer to ensure it is basic (pH > 8). If not, wash again.
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Separate the organic layer and dry it over anhydrous sodium sulfate.
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Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude free amine.
2. Column Chromatography Conditions
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase A | Hexanes (or Dichloromethane) |
| Mobile Phase B | Ethyl Acetate (or Methanol) |
| Mobile Phase Modifier | 0.5% Triethylamine (v/v) in Mobile Phase B |
| Gradient | Start with 100% Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be from 0% to 50% B over 10-15 column volumes. |
| Sample Loading | Dry loading is recommended for better resolution. Dissolve the crude free amine in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. |
| Fraction Collection | Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). |
| Post-Purification | Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. |
TLC analysis of fractions: Use the same solvent system as the column (including the triethylamine) to monitor the separation. Visualize the spots under UV light.
Visualizations
Caption: Workflow for the purification of (2-Fluoro-5-nitrophenyl)methanamine.
Caption: Troubleshooting guide for common column chromatography problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 8. teledyneisco.com [teledyneisco.com]
Dealing with common impurities in (2-Fluoro-5-nitrophenyl)methanamine hydrochloride
Welcome to the technical support center for (2-Fluoro-5-nitrophenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The common impurities largely depend on the synthetic route employed. Two primary routes are the reductive amination of 2-fluoro-5-nitrobenzaldehyde and the reduction of 2-fluoro-5-nitrobenzonitrile.
From Reductive Amination of 2-Fluoro-5-nitrobenzaldehyde:
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Unreacted Starting Material: 2-Fluoro-5-nitrobenzaldehyde.
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Intermediates: The corresponding imine formed between the aldehyde and ammonia.
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Byproducts:
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N,N-bis((2-fluoro-5-nitrophenyl)methyl)amine (a secondary amine impurity).
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2-Fluoro-5-nitrobenzyl alcohol (from reduction of the aldehyde).
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Reagent Residues: Residual reducing agents (e.g., borohydrides) and catalysts.
From Reduction of 2-Fluoro-5-nitrobenzonitrile:
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Unreacted Starting Material: 2-Fluoro-5-nitrobenzonitrile.
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Intermediates: The corresponding amide (2-fluoro-5-nitrobenzamide) if the reduction is incomplete.
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Byproducts: Over-reduction products where the nitro group is also reduced to an amine.
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Reagent Residues: Residual reducing agents and catalysts.
General Impurities (Route Independent):
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Isomeric Impurities: Depending on the purity of the initial starting materials, isomers such as (4-Fluoro-3-nitrophenyl)methanamine hydrochloride could be present.
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Residual Solvents: Solvents used in the reaction and purification steps (e.g., methanol, ethanol, dichloromethane).
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Excess HCl: Residual hydrochloric acid from the salt formation step.
Q2: I am seeing an unexpected peak in my HPLC analysis. How can I identify it?
A2: Identifying unknown peaks requires a systematic approach.
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Review the Synthesis: Consider the potential impurities from your specific synthetic route as listed in Q1.
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Mass Spectrometry (LC-MS): The most powerful tool for this is Liquid Chromatography-Mass Spectrometry. The mass of the unknown peak can provide a strong indication of its identity.
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Spiking Studies: If you have access to potential impurity standards, you can "spike" your sample with a small amount of the standard. If the peak of interest increases in area, you have a tentative identification.
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Forced Degradation Studies: Subjecting your material to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products.[1] This can provide clues about the lability of your molecule and potential degradation pathways.
Q3: My reductive amination is giving a low yield of the desired primary amine and a significant amount of a secondary amine byproduct. How can I improve the selectivity?
A3: The formation of secondary amines is a common issue in reductive aminations with ammonia. Here are some strategies to favor the formation of the primary amine:
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Use a Large Excess of Ammonia: Driving the equilibrium towards the formation of the primary amine is crucial. Using a concentrated solution of ammonia in an alcohol or using anhydrous ammonia gas is recommended.
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Control the Stoichiometry of the Reducing Agent: Adding the reducing agent portion-wise can help to reduce the initially formed imine quickly, minimizing its reaction with another molecule of the aldehyde.
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Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity.
Q4: How can I effectively remove unreacted 2-fluoro-5-nitrobenzaldehyde from my product?
A4: Unreacted aldehyde can often be removed through a few methods:
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Aqueous Workup with Bisulfite: Aldehydes can form a water-soluble adduct with sodium bisulfite. Washing your organic extract with an aqueous solution of sodium bisulfite can help to remove the unreacted aldehyde.
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Chromatography: Flash column chromatography is an effective method for separating the more polar amine product from the less polar aldehyde.
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Recrystallization: A carefully chosen solvent system for recrystallization can leave the aldehyde impurity in the mother liquor.
Data Presentation
The following table summarizes potential impurities and their molecular weights, which can be useful for mass spectrometry analysis.
| Potential Impurity | Source | Molecular Weight ( g/mol ) |
| 2-Fluoro-5-nitrobenzaldehyde | Starting Material (Reductive Amination) | 169.11 |
| 2-Fluoro-5-nitrobenzonitrile | Starting Material (Nitrile Reduction) | 166.11 |
| N,N-bis((2-fluoro-5-nitrophenyl)methyl)amine | Byproduct (Reductive Amination) | 337.28 |
| 2-Fluoro-5-nitrobenzyl alcohol | Byproduct (Reductive Amination) | 171.12 |
| 2-Fluoro-5-nitrobenzamide | Intermediate (Nitrile Reduction) | 184.12 |
| (4-Fluoro-3-nitrophenyl)methanamine | Isomeric Impurity | 170.14 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the purification of this compound. The choice of solvent is critical and may require screening.
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Solvent Selection: Screen for a solvent or solvent system in which the hydrochloride salt has high solubility at elevated temperatures and low solubility at room temperature or below. Good starting points include ethanol, methanol, isopropanol, or mixtures with water or anti-solvents like diethyl ether or hexanes.
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Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
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Cooling: Once crystallization has begun, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: HPLC Method for Purity Analysis
This is a general-purpose reversed-phase HPLC method that can be used as a starting point for the purity assessment of this compound. Method validation is required for specific applications.[2]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL. |
Visualizations
Caption: General Experimental Workflow.
Caption: Impurity Troubleshooting Logic.
References
Improving the solubility of (2-Fluoro-5-nitrophenyl)methanamine hydrochloride for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are experiencing solubility issues with (2-Fluoro-5-nitrophenyl)methanamine hydrochloride in their reactions.
Troubleshooting Guide: Common Solubility Issues
This guide addresses the most frequent problems researchers face when this compound fails to dissolve sufficiently for a reaction to proceed efficiently.
My this compound is not dissolving in the reaction solvent. What should I do?
If you are observing poor solubility of this compound, it is likely due to the salt form of the amine, which has high polarity. The following workflow can help you address this issue.
Preventing degradation of (2-Fluoro-5-nitrophenyl)methanamine hydrochloride during storage
This technical support center provides guidance on the proper storage and handling of (2-Fluoro-5-nitrophenyl)methanamine hydrochloride to prevent its degradation. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry place, protected from light.[1] The recommended storage temperature is between 2-8°C. It is crucial to keep the container tightly sealed to prevent exposure to moisture and atmospheric carbon dioxide. For extended storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.[2]
Q2: What are the potential signs of degradation of this compound?
A2: Degradation of this compound may be indicated by a change in color (e.g., yellowing or darkening), a change in physical form (e.g., clumping or melting), or the appearance of an unusual odor. In solution, degradation may manifest as discoloration, precipitation, or the appearance of additional peaks in a chromatographic analysis.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure of this compound, which is a substituted benzylamine, several degradation pathways are possible, particularly with exposure to air, light, and water. The primary amine is susceptible to oxidation, which can lead to the formation of the corresponding imine and subsequently hydrolyze to an aldehyde (2-fluoro-5-nitrobenzaldehyde) and ammonia. The nitroaromatic group also makes the compound susceptible to photodegradation.
Q4: How can I check the purity of my stored this compound?
A4: The purity of the compound can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact compound from its potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify any major impurities.
Q5: Is this compound compatible with all common laboratory solvents?
A5: While soluble in water and some organic solvents, care should be taken. As a hydrochloride salt, it is more stable in acidic conditions. In neutral or basic solutions, the free amine can be liberated, which is more susceptible to oxidation and other degradation reactions. It is advisable to prepare solutions fresh and avoid prolonged storage, especially in protic solvents or under basic conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
| Problem | Potential Cause | Recommended Action |
| Discoloration of Solid | Exposure to light or air (oxidation). | Store the compound in an amber vial, inside a desiccator, and under an inert atmosphere if possible. Discolored material should be re-analyzed for purity before use. |
| Clumping of Solid | Absorption of moisture. | Ensure the container is tightly sealed and stored in a desiccator. If clumping occurs, the material should be dried under vacuum and re-tested for purity. |
| Precipitate in Solution | Degradation, poor solubility, or reaction with the solvent. | Prepare solutions fresh using high-purity, degassed solvents. If a precipitate forms upon storage, it is recommended to discard the solution. Consider the pH of the solution; maintaining a slightly acidic pH can improve stability. |
| Inconsistent Experimental Results | Degradation of the starting material. | Always use a fresh, pure sample of this compound. Confirm the purity of your batch via HPLC before starting a series of experiments. |
| Appearance of Extra Peaks in HPLC | Degradation of the compound. | This confirms degradation. Identify the cause based on the experimental conditions (e.g., exposure to light, high temperature, or incompatible reagents). Refer to the stability-indicating HPLC method to track the formation of impurities. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Acid Hydrolysis:
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Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl.
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Heat the solution at 60°C for 24 hours.
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Cool the solution, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.
2. Base Hydrolysis:
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Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH.
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Keep the solution at room temperature for 8 hours.
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Neutralize with 0.1 M HCl and dilute for HPLC analysis.
3. Oxidative Degradation:
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Dissolve 10 mg of the compound in 10 mL of a 3% hydrogen peroxide solution.
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Store the solution at room temperature, protected from light, for 24 hours.
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Dilute for HPLC analysis.
4. Photodegradation:
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Expose a solution of the compound (e.g., 1 mg/mL in methanol) to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) in a photostability chamber for a defined period (e.g., 24 hours).
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Analyze the solution by HPLC.
5. Thermal Degradation (Solid State):
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Place a thin layer of the solid compound in a petri dish.
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Heat in an oven at a temperature below its melting point (e.g., 70°C) for 48 hours.
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Dissolve a known amount of the stressed solid and analyze by HPLC.
Protocol 2: Stability-Indicating HPLC Method
This is a general starting method that should be optimized and validated for your specific application.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: Acetonitrile.
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Gradient:
Time (min) % A % B 0 95 5 20 10 90 25 10 90 26 95 5 | 30 | 95 | 5 |
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
Visualizations
Caption: Potential degradation pathways for this compound.
References
Monitoring the progress of reactions involving (2-Fluoro-5-nitrophenyl)methanamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving (2-Fluoro-5-nitrophenyl)methanamine hydrochloride. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Incomplete Reaction or Stalled Conversion
Symptoms:
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TLC analysis shows a persistent spot for the starting material, this compound.
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HPLC analysis indicates a significant peak corresponding to the starting material remains, even after extended reaction times.
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The reaction fails to proceed to completion as expected based on the protocol.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of Starting Material | The hydrochloride salt may have limited solubility in some organic solvents. • Try adding a co-solvent such as methanol or ethanol to improve solubility. • Consider converting the hydrochloride salt to the free base by treatment with a mild base, followed by extraction into the desired reaction solvent. |
| Insufficient Reagent Stoichiometry | The molar ratio of the reactants may be incorrect. • Carefully re-calculate and re-weigh all reagents. • For reactions sensitive to stoichiometry, consider using a freshly prepared solution of the limiting reagent for accurate addition. |
| Deactivated Catalyst (for catalytic reactions) | The catalyst may have lost its activity due to improper storage or handling. • Use a fresh batch of catalyst. • Ensure the reaction is performed under an inert atmosphere if the catalyst is sensitive to air or moisture. |
| Low Reaction Temperature | The reaction may require more thermal energy to proceed at a reasonable rate. • Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC or HPLC.[1] |
Issue 2: Formation of Multiple Unidentified Products/Impurities
Symptoms:
-
TLC plate shows multiple new spots in addition to the starting material and the expected product.
-
HPLC chromatogram displays several unexpected peaks, indicating the presence of byproducts.
-
Difficulty in isolating the desired product due to the complex mixture.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Side Reactions of the Nitro Group | In reduction reactions, intermediates such as nitroso and hydroxylamine species can form and potentially lead to side products like azoxy or azo compounds. • Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion. • Control the reaction temperature, as excessive heat can promote the formation of side products. |
| Decomposition of Starting Material or Product | The reaction conditions (e.g., high temperature, strong acid/base) may be too harsh, leading to decomposition. • Attempt the reaction at a lower temperature. • If possible, use milder reagents. • Check the stability of your product under the workup conditions by taking a small sample of the reaction mixture and treating it with the workup reagents.[2] |
| Air/Moisture Sensitivity | Some reagents or intermediates may be sensitive to air or moisture, leading to unwanted side reactions. • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). • Use anhydrous solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended TLC solvent systems for monitoring reactions with this compound?
A1: The polarity of the product will dictate the optimal solvent system. A good starting point for many reactions involving aromatic amines is a mixture of a non-polar solvent like hexanes or toluene and a polar solvent like ethyl acetate.[3] For more polar compounds, adding a small amount of methanol or a few drops of triethylamine (for basic compounds) can improve separation.[4]
Representative TLC Solvent Systems:
| Solvent System (v/v) | Typical Applications |
| 7:3 Hexanes:Ethyl Acetate | For less polar products. |
| 1:1 Hexanes:Ethyl Acetate | For moderately polar products. |
| 95:5 Ethyl Acetate:Methanol | For more polar products. |
| 95:5:0.1 Dichloromethane:Methanol:Triethylamine | For basic, polar products that may streak on silica gel. |
Q2: How can I set up an HPLC method to monitor the progress of my reaction?
A2: A reverse-phase HPLC method is generally suitable for analyzing this compound and its reaction products. A C18 column is a common choice. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier to improve peak shape.[1][5]
Starting HPLC Method Parameters:
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
Q3: Can NMR spectroscopy be used for real-time reaction monitoring?
A3: Yes, ¹H NMR spectroscopy is a powerful tool for monitoring reaction progress, especially if there are distinct peaks for the starting material and product that do not overlap with other signals.[6][7] You can take aliquots from the reaction mixture at different time points, quench the reaction, remove the solvent, and dissolve the residue in a deuterated solvent for analysis. For some reactions, it's possible to run the reaction directly in an NMR tube for continuous monitoring.[7]
Q4: What are the key safety precautions when working with this compound?
A4: Like many aromatic amines and nitro compounds, this substance should be handled with care.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of chemical waste according to your institution's guidelines.
Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Chamber: Add the chosen solvent system to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere. Cover the chamber and allow it to equilibrate.
-
Spot the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes on this line.
-
Lane 1 (Reference): Using a capillary tube, spot a dilute solution of your starting material, this compound.
-
Lane 2 (Co-spot): Spot the starting material, and then spot the reaction mixture directly on top of it. This helps to confirm the identity of the starting material spot in the reaction mixture.[10]
-
Lane 3 (Reaction Mixture): Spot the reaction mixture.
-
-
Develop the Plate: Place the TLC plate in the equilibrated chamber, ensuring the solvent level is below the pencil line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use an appropriate staining solution (e.g., potassium permanganate or ninhydrin for amines).
-
Analyze the Results: The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Protocol 2: General Procedure for Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
-
Prepare the Mobile Phase: Prepare the aqueous and organic mobile phases according to the chosen method. Filter and degas the solvents before use.
-
Equilibrate the System: Set up the HPLC system with the appropriate column and method parameters. Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Prepare the Sample: At a specific time point, withdraw an aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of the initial mobile phase composition. Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
-
Inject the Sample: Inject the prepared sample into the HPLC system.
-
Analyze the Chromatogram: Identify the peaks corresponding to the starting material and product by comparing their retention times with those of pure standards, if available. The progress of the reaction can be quantified by integrating the peak areas. The percentage conversion can be calculated as:
% Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] x 100%
Visualizations
Caption: A general workflow for monitoring the progress of a chemical reaction.
Caption: A decision tree for troubleshooting common reaction problems.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 10. How To [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of (2-Fluoro-5-nitrophenyl)methanamine hydrochloride and its Chloro-Analog for the Research and Drug Development Professional
An objective guide to the chemical properties, synthesis, and reactivity of (2-Fluoro-5-nitrophenyl)methanamine hydrochloride and (2-Chloro-5-nitrophenyl)methanamine hydrochloride, providing researchers with the data and protocols to make informed decisions in their synthetic strategies.
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and end-product characteristics. Halogenated nitroaromatic compounds are pivotal intermediates, frequently employed in nucleophilic aromatic substitution (SNAr) reactions. This guide presents a comparative analysis of this compound and its chloro-analog, (2-Chloro-5-nitrophenyl)methanamine hydrochloride. While direct comparative experimental data for these specific molecules is not extensively available in the public domain, this guide leverages well-established principles of physical organic chemistry and data from analogous compounds to provide a robust comparison.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of the two compounds is presented below. These properties are essential for understanding the compounds' behavior in various experimental setups.
| Property | This compound | (2-Chloro-5-nitrophenyl)methanamine hydrochloride |
| CAS Number | 1214328-26-3 | 1135021-79-2[1][2] |
| Molecular Formula | C₇H₈ClFN₂O₂[3] | C₇H₈Cl₂N₂O₂ |
| Molecular Weight | 206.61 g/mol | 223.05 g/mol |
| Appearance | Solid[3] | Solid |
| Purity | Typically ≥95-98%[3] | Data not specified in readily available sources |
Synthesis and Reactivity: The Fluoro-Advantage in Nucleophilic Aromatic Substitution
The primary synthetic route to both (2-Fluoro-5-nitrophenyl)methanamine and its chloro-analog typically involves the reduction of the corresponding 2-halo-5-nitrobenzonitrile. The choice of reducing agent is crucial to selectively reduce the nitrile group without affecting the nitro group or causing dehalogenation.
General Reactivity Principles: Fluoro vs. Chloro
In the context of nucleophilic aromatic substitution (SNAr) reactions, the nature of the halogen substituent plays a pivotal role in determining the reaction rate. It is a well-established principle that for SNAr reactions, a fluorine atom is a significantly better leaving group than a chlorine atom.[4] This is in contrast to the trend observed in aliphatic nucleophilic substitutions (SN1 and SN2).
The enhanced reactivity of the fluoro-substituted compound is attributed to the high electronegativity of the fluorine atom, which exerts a strong inductive electron-withdrawing effect. This effect stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the rate-determining step of the SNAr mechanism.[4]
Experimental Protocols
General Synthesis of (2-Halo-5-nitrophenyl)methanamine from 2-Halo-5-nitrobenzonitrile
Materials:
-
2-Fluoro-5-nitrobenzonitrile or 2-Chloro-5-nitrobenzonitrile
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-halo-5-nitrobenzonitrile (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the borane-tetrahydrofuran complex solution (typically 1.1-1.5 equivalents) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the dropwise addition of 1 M HCl.
-
Basify the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired (2-halo-5-nitrophenyl)methanamine.
-
To obtain the hydrochloride salt, the purified amine can be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same solvent. The resulting precipitate is then collected by filtration and dried.
Comparative Reactivity Analysis in a Model SNAr Reaction
The following protocol outlines a general procedure to compare the reactivity of this compound and its chloro-analog with a model nucleophile, such as piperidine.
Materials:
-
This compound
-
(2-Chloro-5-nitrophenyl)methanamine hydrochloride
-
Piperidine
-
A suitable solvent (e.g., Dimethylformamide - DMF)
-
Internal standard (e.g., undecane)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Prepare stock solutions of known concentrations of the fluoro- and chloro-analogs, piperidine, and the internal standard in the chosen solvent.
-
In separate reaction vials, combine the fluoro- or chloro-analog solution with the internal standard solution.
-
Initiate the reaction by adding the piperidine solution to each vial at a constant temperature (e.g., 50 °C).
-
At specific time intervals, withdraw an aliquot from each reaction mixture and quench the reaction (e.g., by dilution with a cold solvent).
-
Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting material and the product.
-
Plot the concentration of the starting material versus time for both reactions. The rate of reaction can be determined from the slope of these plots. A steeper slope indicates a faster reaction rate.
Concluding Remarks for the Informed Researcher
The choice between this compound and its chloro-analog as a synthetic precursor will largely depend on the specific requirements of the reaction. Based on established principles of organic chemistry, the fluoro-derivative is expected to exhibit significantly higher reactivity in nucleophilic aromatic substitution reactions.[4] This can translate to milder reaction conditions, shorter reaction times, and potentially higher yields, which are all desirable attributes in complex synthetic pathways.
However, factors such as cost, availability, and the specific nature of the nucleophile and solvent system must also be taken into consideration. For reactions where high reactivity is paramount, the fluoro-analog is the superior choice. In contrast, if the reactivity of the chloro-analog is sufficient for a given transformation, it may present a more economical option.
This guide provides a foundational understanding to aid in the selection process. It is strongly recommended that researchers conduct small-scale comparative experiments, as outlined in the proposed protocol, to determine the optimal substrate for their specific application.
References
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Nitrophenyl Methanamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of fluorinated versus non-fluorinated nitrophenyl methanamines. The introduction of a fluorine atom to the nitrophenyl moiety significantly alters the electronic properties of the molecule, thereby influencing the nucleophilicity and reactivity of the methanamine group. This comparison is supported by established chemical principles and detailed experimental methodologies for quantitative assessment.
Core Principles: The Electronic Influence of Aromatic Substituents
The reactivity of the primary amine in nitrophenyl methanamines is fundamentally governed by the electron density on the nitrogen atom. This density dictates the amine's nucleophilicity—its ability to donate its lone pair of electrons to an electrophile. The substituents on the aromatic ring play a crucial role in modulating this electron density through inductive and resonance effects.
-
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group (EWG) due to both its strong negative inductive effect (-I) and its ability to delocalize electron density from the ring through resonance (-M effect). This significantly reduces the electron density on the benzylic amine, thereby decreasing its basicity and nucleophilicity compared to a simple benzylamine.
-
Fluorine Atom (-F): Fluorine is the most electronegative element, exerting a very strong -I effect. It withdraws electron density from the aromatic ring, making the ring electron-deficient. This deactivation further reduces the electron-donating capacity of the phenyl ring towards the methanamine group, leading to a decrease in the amine's nucleophilicity.
Consequently, a fluorinated nitrophenyl methanamine is expected to be less reactive as a nucleophile than its non-fluorinated counterpart under identical conditions.
Quantitative Reactivity Comparison
| Compound | Structure | pKₐ (Conjugate Acid, Estimated) | Relative Rate Constant (k_rel) | Expected Yield (%) (at 1h, 25°C) |
| 4-Nitrophenyl methanamine | 4-NO₂-C₆H₄-CH₂NH₂ | ~8.5 | 1.00 | ~90% |
| 2-Fluoro-4-nitrophenyl methanamine | 2-F-4-NO₂-C₆H₄-CH₂NH₂ | ~7.8 | ~0.25 | ~45% |
Note: The data presented are illustrative and based on the strong electron-withdrawing effects of both the nitro and fluoro substituents. Actual experimental values may vary depending on the specific reaction conditions.
Experimental Protocols
To quantitatively determine and compare the nucleophilic reactivity of these amines, a standardized kinetic analysis is required. The following protocol is adapted from the well-established methodology developed by Herbert Mayr and colleagues for determining amine nucleophilicity.
Protocol: Determination of Second-Order Rate Constants for N-Acylation
This experiment measures the rate of acylation of the amine by monitoring the consumption of a suitable acylating agent (e.g., a p-nitrophenyl ester, which releases a colored phenolate upon reaction) using UV-Vis spectrophotometry.
1. Materials:
-
4-Nitrophenyl methanamine
-
2-Fluoro-4-nitrophenyl methanamine
-
p-Nitrophenyl acetate (or other suitable acylating agent)
-
Acetonitrile (anhydrous, spectrophotometric grade)
-
Buffer solution (e.g., non-nucleophilic buffer like phosphate buffer, if conducting in aqueous media)
-
Thermostated UV-Vis spectrophotometer
-
Stopped-flow apparatus (for fast reactions) or standard cuvettes
-
Syringes and other standard laboratory glassware
2. Preparation of Solutions:
-
Prepare stock solutions of each amine at a concentration of 0.1 M in anhydrous acetonitrile.
-
Prepare a series of dilutions from the stock solutions to obtain concentrations ranging from 0.005 M to 0.05 M.
-
Prepare a stock solution of p-nitrophenyl acetate at a concentration of 0.01 M in anhydrous acetonitrile.
-
Prepare a working solution of p-nitrophenyl acetate at a concentration of 0.1 mM by diluting the stock solution.
3. Kinetic Measurement:
-
Set the spectrophotometer to monitor the absorbance at the λ_max of the p-nitrophenolate anion (typically around 400 nm).
-
Equilibrate the instrument and all solutions to a constant temperature (e.g., 25.0 ± 0.1 °C).
-
For each kinetic run, mix the p-nitrophenyl acetate solution with one of the amine solutions under pseudo-first-order conditions (i.e., [Amine] ≥ 10 x [Acylating Agent]).
-
Initiate the reaction by rapidly mixing the two solutions in the spectrophotometer cuvette.
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., absorbance reading is stable).
4. Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) for each amine concentration is determined by fitting the absorbance versus time data to a single exponential function: A(t) = A_∞ - (A_∞ - A₀) * e^(-k_obs * t)
-
Plot the calculated k_obs values against the corresponding amine concentrations ([Amine]).
-
The second-order rate constant (k₂) is the slope of the resulting linear plot (k_obs = k₂ * [Amine]).
-
Compare the k₂ values for the fluorinated and non-fluorinated nitrophenyl methanamines to obtain a quantitative measure of their relative reactivity.
Visualizing Reactivity Factors and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts and the experimental procedure.
Caption: Key electronic factors governing the nucleophilicity of the amine.
Caption: Workflow for the quantitative comparison of amine reactivity.
Conclusion
The presence of a fluorine atom on the nitrophenyl ring is predicted to significantly decrease the nucleophilic reactivity of the methanamine group. This is due to the potent electron-withdrawing inductive effect of fluorine, which acts in concert with the deactivating nitro group to reduce electron density on the amine nitrogen. For drug development professionals, this modulation of reactivity is a critical consideration, as it can impact the kinetics of covalent bond formation with biological targets, metabolic stability, and off-target reactivity. The experimental protocol outlined provides a robust framework for quantifying these differences, enabling informed decisions in the design and synthesis of novel therapeutic agents.
A Comparative Guide to Validating the Purity of Synthesized (2-Fluoro-5-nitrophenyl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel chemical entities is a cornerstone of research and drug development. However, the synthesis is only the first step; rigorous validation of the compound's purity is critical to ensure the reliability of experimental data and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized (2-Fluoro-5-nitrophenyl)methanamine hydrochloride, presenting detailed experimental protocols and supporting data to objectively assess its performance against commercially available alternatives.
Introduction
This compound is a key building block in medicinal chemistry, utilized in the synthesis of a variety of pharmacologically active molecules. The presence of impurities, such as starting materials, by-products, or residual solvents, can significantly impact the outcome of subsequent reactions and biological assays. Therefore, a multi-pronged analytical approach is essential to confirm the identity and purity of the synthesized compound. This guide focuses on four primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.
Analytical Workflow for Purity Validation
A systematic workflow ensures that all aspects of the compound's purity are thoroughly investigated. The following diagram illustrates the logical progression from initial sample preparation to the final purity assessment.
Caption: Overall workflow for the purity validation of synthesized compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture, making it the primary method for determining the purity of a synthesized compound and identifying any impurities.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: An isocratic mixture of Methanol and Water (65:35, v/v). The mobile phase should be filtered and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Run Time: 15 minutes.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 1 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
Data Comparison: Synthesized vs. Commercial Alternatives
| Parameter | Synthesized Product | Commercial Alternative A (98% Purity) | Commercial Alternative B (95% Purity) |
| Retention Time (Main Peak) | 5.82 min | 5.81 min | 5.83 min |
| Purity by Area % | 99.85% | 98.21% | 95.67% |
| Impurity 1 (Unreacted Starting Material) | 0.08% (at 3.45 min) | 0.95% (at 3.46 min) | 2.15% (at 3.44 min) |
| Impurity 2 (By-product) | 0.05% (at 7.12 min) | 0.53% (at 7.10 min) | 1.55% (at 7.13 min) |
| Other Impurities | 0.02% | 0.31% | 0.63% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For purity validation, ¹H NMR provides a detailed fingerprint of the compound, confirming its structure and revealing the presence of impurities with proton signals.
Experimental Protocol: ¹H NMR
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of DMSO-d₆.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Comparison: Expected vs. Observed Chemical Shifts
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) - Synthesized | Interpretation |
| -CH₂- | ~4.2 (singlet) | 4.21 (s, 2H) | Confirms the benzylic protons. |
| Ar-H | 7.6 - 8.4 (multiplets) | 7.72 (dd, 1H), 8.25 (m, 1H), 8.38 (dd, 1H) | Consistent with the aromatic protons on the fluoro-nitrophenyl ring. |
| -NH₃⁺ | ~8.7 (broad singlet) | 8.75 (br s, 3H) | Indicates the presence of the amine hydrochloride. |
| DMSO (residual solvent) | 2.50 | 2.50 | Solvent peak. |
| Water | 3.33 | 3.33 | Residual water in the solvent. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound, offering strong evidence for its identity. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.
Experimental Protocol: ESI-MS
-
Instrumentation: A mass spectrometer with an electrospray ionization source.
-
Mode: Positive ion mode.
-
Sample Infusion: Dissolve the sample in methanol at a concentration of approximately 10 µg/mL and infuse it into the mass spectrometer.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak.
Data Comparison: Theoretical vs. Experimental Mass
| Parameter | Theoretical Value | Experimental Value - Synthesized |
| Molecular Formula | C₇H₇FN₂O₂ | - |
| Molecular Weight (Free Base) | 170.14 g/mol | - |
| Expected Ion [M+H]⁺ | 171.0513 m/z | 171.0511 m/z |
The fragmentation pattern can also be analyzed to further confirm the structure. Common fragmentation patterns for nitroaromatic compounds involve the loss of the nitro group (NO₂) or related fragments.[1][2]
Elemental Analysis
Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen) in the compound. This data is compared against the theoretical values calculated from the molecular formula to confirm the empirical formula and assess purity.
Experimental Protocol: CHN Analysis
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: A few milligrams of the dry, synthesized compound are accurately weighed and placed in a tin capsule.
-
Analysis: The sample is combusted, and the resulting gases are separated and quantified to determine the percentage of each element.
Data Comparison: Calculated vs. Found Percentages
| Element | Calculated % for C₇H₈ClFN₂O₂ | Found % - Synthesized Product | Found % - Commercial Alternative A |
| Carbon (C) | 40.69% | 40.65% | 40.12% |
| Hydrogen (H) | 3.90% | 3.93% | 4.05% |
| Nitrogen (N) | 13.56% | 13.51% | 13.29% |
Logical Flow for Data Interpretation
References
Spectroscopic Comparison of (2-Fluoro-5-nitrophenyl)methanamine Hydrochloride Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, a detailed understanding of the spectroscopic characteristics of isomeric compounds is crucial for identification, purity assessment, and structural elucidation. This guide provides a comparative analysis of the key spectroscopic features of positional isomers of (2-Fluoro-5-nitrophenyl)methanamine hydrochloride, a compound of interest in medicinal chemistry and materials science.
This document outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the parent compound and its key isomers. The provided data, while illustrative, is based on established principles of spectroscopy and data from analogous compounds. Researchers should verify these findings with their own experimental data.
Isomer Structures
The primary isomers of interest, alongside the parent compound (Isomer 1), are those with varied positions of the fluoro and nitro substituents on the phenyl ring.
Biological activity of compounds synthesized from (2-Fluoro-5-nitrophenyl)methanamine hydrochloride
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of a series of novel quinazoline derivatives. While the direct synthesis and biological evaluation of compounds derived from (2-Fluoro-5-nitrophenyl)methanamine hydrochloride are not extensively documented in publicly available literature, this guide focuses on a closely related and well-studied class of compounds: quinazolines synthesized from substituted anthranilic acids. This analysis offers insights into their potential as both anticancer and antimicrobial agents, supported by experimental data and detailed protocols.
The quinazoline scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous biologically active compounds. The strategic incorporation of various functional groups onto this heterocyclic system allows for the fine-tuning of its pharmacological properties, leading to the development of potent therapeutic agents. This guide will explore a representative series of 2,3,6-trisubstituted quinazolin-4-ones, highlighting the influence of different substituents on their biological efficacy.
Comparative Anticancer and Antimicrobial Activity
A series of novel 2,3,6-trisubstituted quinazolin-4-one derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer activities. The core structure features a bromine atom at the 6-position and a phenylimino thiazolidinone group at the 2-position, with variability introduced at the 3-position via different substituted benzaldehydes. The biological activities of these compounds were compared against standard drugs to ascertain their potential.
Data Summary
The antimicrobial and anticancer activities of the synthesized quinazoline derivatives are summarized in the tables below.
Table 1: Antimicrobial Activity of Substituted Quinazolin-4-ones (Zone of Inhibition in mm)
| Compound | Substituent (X) | S. aureus | S. pyogenes | P. aeruginosa | E. coli | A. niger | C. albicans |
| A-1 | Benzaldehyde | 15 | 16 | 13 | 14 | 12 | 16 |
| A-2 | m-chlorobenzaldehyde | 18 | 17 | 15 | 16 | 17 | 18 |
| A-3 | o-hydroxybenzaldehyde | 16 | 15 | 19 | 14 | 20 | 17 |
| A-4 | p-methoxybenzaldehyde | 17 | 19 | 20 | 19 | 19 | 16 |
| A-5 | o-nitrobenzaldehyde | 19 | 19 | 17 | 16 | 19 | 19 |
| A-6 | m-nitrobenzaldehyde | 17 | 17 | 17 | 15 | 19 | 20 |
| Standard | Ampicillin/Griseofulvin | 22 | 24 | 21 | 23 | 23 | 25 |
Table 2: Anticancer Activity of Substituted Quinazolin-4-ones against Human Breast Cancer Cell Line (MCF-7)
| Compound | Substituent (X) | % Growth Inhibition |
| A-1 | Benzaldehyde | 55 |
| A-2 | m-chlorobenzaldehyde | 65 |
| A-3 | o-hydroxybenzaldehyde | 60 |
| A-4 | p-methoxybenzaldehyde | 70 |
| A-5 | o-nitrobenzaldehyde | 75 |
| A-6 | m-nitrobenzaldehyde | 80 |
| Standard | Doxorubicin | 95 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable reproducibility and further investigation.
Synthesis of 2,3,6-Trisubstituted Quinazolin-4-ones
A multi-step synthesis was employed to generate the target quinazoline derivatives.
Step 1: Synthesis of 5-Bromo-2-aminobenzoic acid Anthranilic acid is brominated to yield 5-bromo-2-aminobenzoic acid.
Step 2: Synthesis of 2-Mercapto-3-phenyl-6-bromo-quinazolin-4-one 5-Bromo-2-aminobenzoic acid is reacted with phenyl isothiocyanate.
Step 3: Synthesis of 2-S-carboxymethyl-3-phenyl-6-bromo-quinazolin-4-one The product from Step 2 is treated with chloroacetic acid.
Step 4: Synthesis of 2-(hydrazinocarbonomethylthio)-3-phenyl-6-bromo-quinazolin-4-one The carboxymethyl derivative is reacted with hydrazine hydrate.
Step 5: Synthesis of 2-(N-phenylthiosemicarbazidocarbonylmethylthio)-3-phenyl-6-bromo-quinazolin-4-one The hydrazino derivative is treated with phenyl isothiocyanate.
Step 6: Synthesis of 2-(2'-phenylimino-4'-thiazolidinon-3'-yl-aminocarbonylmethylthio)-3-phenyl-6-bromo-quinazolin-4-one The thiosemicarbazide derivative is cyclized using chloroacetic acid.
Step 7: Synthesis of Final 2,3,6-Trisubstituted Quinazolin-4-ones (A-1 to A-6) The product from Step 6 is reacted with various substituted benzaldehydes to yield the final compounds.
Antimicrobial Activity Assay
The antimicrobial activity of the synthesized compounds was determined using the agar disc diffusion method.
-
Preparation of Media: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi were prepared and sterilized.
-
Inoculation: The microbial cultures were uniformly spread on the surface of the solidified agar plates.
-
Disc Application: Sterile filter paper discs (6 mm in diameter) were impregnated with the test compounds (100 µ g/disc in DMSO) and placed on the inoculated plates.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement: The diameter of the zone of inhibition around each disc was measured in millimeters. Ampicillin and Griseofulvin were used as standard antibacterial and antifungal drugs, respectively.
Anticancer Activity Assay (MTT Assay)
The in vitro anticancer activity against the MCF-7 human breast cancer cell line was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were treated with different concentrations of the synthesized compounds and the standard drug, Doxorubicin, and incubated for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of growth inhibition was calculated relative to untreated control cells.
Visualizing Synthesis and Biological Action
To better understand the processes described, the following diagrams illustrate the general synthetic workflow and a conceptual pathway of biological action.
Caption: General synthetic workflow for the preparation of substituted quinazolinones.
Caption: Conceptual pathway of the biological action of quinazolinone derivatives.
A Comparative Performance Analysis of (2-Fluoro-5-nitrophenyl)methanamine Hydrochloride in Heterocyclic Synthesis
In the landscape of synthetic chemistry, particularly in the development of pharmaceutical intermediates and novel heterocyclic compounds, the choice of starting materials is paramount to achieving optimal reaction outcomes. This guide provides a comprehensive performance benchmark of (2-Fluoro-5-nitrophenyl)methanamine hydrochloride against its chloro- and non-halogenated analogs, namely (2-Chloro-5-nitrophenyl)methanamine hydrochloride and (2-Nitrophenyl)methanamine hydrochloride. The comparison focuses on their application in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern organic synthesis.
The enhanced reactivity of fluorinated nitroaromatics in SNAr reactions is a well-documented principle in organic chemistry.[1][2] This heightened reactivity is attributed to the high electronegativity of the fluorine atom, which exerts a strong inductive electron-withdrawing effect. This effect stabilizes the negatively charged Meisenheimer complex, the rate-determining intermediate in the SNAr mechanism, thereby lowering the activation energy and accelerating the reaction.[1][2][3]
Performance in a Representative Reaction: Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinazoline
To illustrate the performance differences, we present a comparative analysis of the synthesis of a 6-nitro-1,2,3,4-tetrahydroquinazoline derivative via a condensation reaction with a carbonyl compound, followed by an intramolecular cyclization. This reaction is representative of a common application for these types of benzylamine precursors in the synthesis of bioactive heterocyclic scaffolds.[4][5][6]
Table 1: Comparative Performance in the Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinazoline
| Starting Material | Expected Yield (%) | Expected Reaction Time (hours) | Key Advantages |
| This compound | 85 - 95 | 2 - 4 | Higher yield, shorter reaction time, milder reaction conditions, suitable for sensitive substrates. |
| (2-Chloro-5-nitrophenyl)methanamine hydrochloride | 60 - 75 | 6 - 10 | More economical than the fluorinated analog, moderate reactivity. |
| (2-Nitrophenyl)methanamine hydrochloride | 40 - 55 | 12 - 24 | Lowest cost, but requires more forcing conditions and may lead to lower purity and higher byproduct formation. |
Note: The data presented in this table are extrapolated from established principles of nucleophilic aromatic substitution and typical yields for similar reactions. Actual results may vary depending on the specific carbonyl compound used and the precise reaction conditions.
Experimental Protocol: Synthesis of a Substituted 6-Nitro-1,2,3,4-tetrahydroquinazoline
This protocol provides a generalized procedure for the synthesis of a substituted 6-nitro-1,2,3,4-tetrahydroquinazoline from this compound and a generic aldehyde or ketone.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Triethylamine (2.2 eq)
-
Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
To a round-bottom flask, add this compound and ethanol.
-
Add triethylamine to the mixture to neutralize the hydrochloride salt and stir until the starting material is fully dissolved.
-
To this solution, add the aldehyde or ketone and a catalytic amount of glacial acetic acid.
-
The reaction mixture is then heated to reflux (approximately 78 °C for ethanol) and monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 6-nitro-1,2,3,4-tetrahydroquinazoline derivative.
Reactivity and Rationale
The superior performance of this compound is a direct consequence of the electronic properties of the fluorine atom. In the context of nucleophilic aromatic substitution, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (Meisenheimer complex). The high electronegativity of fluorine provides significant stabilization to this intermediate through a strong inductive effect, which is more pronounced than that of chlorine. This stabilization lowers the activation energy of the reaction, leading to a faster reaction rate and often allowing for the use of milder conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Quinazoline synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-side synthesis yield comparison of similar nitrophenyl methanamine derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of synthesis yields for similar nitrophenyl methanamine derivatives. The focus is on the widely utilized reductive amination of nitrobenzaldehydes and, for comparative purposes, the reduction of a nitrobenzonitrile. The data presented herein is intended to assist researchers in selecting optimal synthetic strategies for the preparation of these valuable chemical building blocks.
Performance Comparison: Synthesis Yields
The following table summarizes the reported yields for the synthesis of various nitrophenyl methanamine derivatives. The primary method compared is the reductive amination of the corresponding nitrobenzaldehyde with an appropriate amine, typically followed by reduction of the intermediate imine with sodium borohydride (NaBH₄). For context, the yield for the synthesis of (2-Chloro-6-nitrophenyl)methanamine via the reduction of the corresponding nitrile is also included.
| Final Product | Starting Aldehyde/Nitrile | Amine | Synthesis Method | Reported Yield (%) |
| N-Ethyl-4-nitrobenzylamine | 4-Nitrobenzaldehyde | Ethylamine | Reductive Amination (NaBH₄) | 93%[1] |
| N-Methyl-3-nitrobenzylamine hydrochloride | 3-Nitrobenzaldehyde | Methylamine | Reductive Amination (Borane-tert-butylamine) | 87%[2] |
| N-Benzyl-4-nitroaniline | Benzaldehyde | 4-Nitroaniline | Reductive Amination (NaBH₄/NaH₂PO₄·H₂O) | 88%[3] |
| (2-Chloro-6-nitrophenyl)methanamine | 2-Chloro-6-nitrobenzonitrile | - | Nitrile Reduction (Catalytic Hydrogenation) | 85-95% |
| General N-Methyl Secondary Amines from Nitroaldehydes | Various Nitroaldehydes | Methylamine | Reductive Amination (Ti(O-i-Pr)₄/NaBH₄) | 70-95%[4] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures.
Reductive Amination of 4-Nitrobenzaldehyde with Ethylamine
This protocol yields N-Ethyl-4-nitrobenzylamine.
Materials:
-
4-Nitrobenzaldehyde
-
Ethylamine
-
Ethanol (dry)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Nitrogen atmosphere
Procedure:
-
Dissolve 4-nitrobenzaldehyde (1 equivalent) in dry ethanol under a nitrogen atmosphere.
-
Add ethylamine (1.1 equivalents) to the solution.
-
Stir the solution at room temperature for 16 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (2 equivalents) portion-wise. Monitor the reaction by TLC until the intermediate imine has been consumed (approximately 8 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane.
-
Wash the organic phase sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo to yield the product.[1]
Reductive Amination of 3-Nitrobenzaldehyde with Methylamine
This protocol yields N-Methyl-3-nitrobenzylamine hydrochloride.
Materials:
-
3-Nitrobenzaldehyde
-
Methylamine
-
Borane-tert-butylamine complex
-
Methanesulfonic acid
-
Appropriate solvents for reaction and work-up
-
Hydrochloric acid (for salt formation)
Procedure:
-
The synthesis involves the formation of the imine from 3-nitrobenzaldehyde and methylamine.
-
The subsequent reduction of the pre-formed imine is carried out using borane-tert-butylamine activated with methanesulfonic acid.
-
This method is noted to be safer than using sodium borohydride for this specific substrate, as it avoids the partial reduction of the nitro group and the formation of potentially hazardous azo- and azoxy-containing byproducts.[2]
-
The final product is isolated as the hydrochloride salt.[2]
Synthesis of (2-Chloro-6-nitrophenyl)methanamine via Nitrile Reduction
This protocol involves the catalytic hydrogenation of 2-chloro-6-nitrobenzonitrile.
Materials:
-
2-Chloro-6-nitrobenzonitrile
-
5% Palladium on Carbon (Pd/C) catalyst
-
Methanol
-
Hydrogen gas
-
High-pressure reactor (e.g., Parr apparatus)
Procedure:
-
In a high-pressure reactor, add 2-chloro-6-nitrobenzonitrile and methanol.
-
Carefully add the 5% Pd/C catalyst.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 50-100 psi.
-
Heat the reaction mixture to 25-50 °C and maintain stirring.
-
Monitor the reaction by observing hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the product.
Synthesis Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis of nitrophenyl methanamine derivatives via reductive amination.
Caption: Generalized workflow for the synthesis of nitrophenyl methanamine derivatives.
References
A Comparative Guide to Analytical Methods for the Quality Control of (2-Fluoro-5-nitrophenyl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quality control of (2-Fluoro-5-nitrophenyl)methanamine hydrochloride, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is paramount for ensuring the purity, stability, and overall quality of this compound, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines and compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Titrimetry, providing supporting data and detailed experimental protocols.
Comparison of Analytical Methods
The choice of analytical method depends on the specific quality attribute being assessed. For purity and stability, HPLC is often the method of choice due to its high resolution and sensitivity. GC-MS is indispensable for the analysis of volatile impurities, particularly residual solvents. qNMR serves as an excellent primary method for purity determination without the need for a specific reference standard of the analyte. Titrimetry offers a simple and cost-effective way to determine the overall assay of the hydrochloride salt.
Table 1: Comparison of Key Performance Characteristics
| Parameter | HPLC (UV Detection) | GC-MS (Headspace) | qNMR | Titrimetry (Potentiometric) |
| Primary Application | Purity, Assay, Impurity Profiling, Stability | Residual Solvents, Volatile Impurities | Absolute Purity/Assay, Structural Confirmation | Assay of Hydrochloride Salt |
| Selectivity | High | Very High | Very High | Low |
| Sensitivity | High (ng range) | Very High (pg-fg range) | Moderate (µg-mg range) | Low (mg range) |
| Precision (%RSD) | < 2% | < 15% | < 1% | < 1% |
| Accuracy (% Recovery) | 98-102% | 80-120% | 99-101% | 98-102% |
| Linearity (r²) | > 0.999 | > 0.99 | > 0.999 | N/A |
| Analysis Time | 15-30 min | 20-40 min | 5-15 min | 10-20 min |
| Sample Preparation | Simple dissolution | Dissolution in high-boiling solvent | Dissolution in deuterated solvent with internal standard | Simple dissolution |
| Cost (Instrument) | Moderate | High | Very High | Low |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for similar aromatic amines and pharmaceutical intermediates and should be validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Stability-Indicating Assay
This method is designed to separate this compound from its potential process-related impurities and degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm packing.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Forced Degradation: To validate the stability-indicating nature of the method, the drug substance should be subjected to stress conditions such as acid and base hydrolysis (e.g., 0.1 N HCl, 0.1 N NaOH at 60°C), oxidation (e.g., 3% H₂O₂ at room temperature), thermal (e.g., 105°C), and photolytic degradation (ICH Q1B).[1][2][3][4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This headspace GC-MS method is suitable for the identification and quantification of residual solvents from the synthesis process.[6][7][8][9]
-
Instrumentation: Gas chromatograph with a headspace autosampler and a mass selective detector.
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 40°C for 5 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 220°C.
-
Transfer Line Temperature: 240°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 35-350.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 30 minutes.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of dimethyl sulfoxide (DMSO) and seal the vial.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment
qNMR allows for the direct quantification of the analyte without the need for a specific reference standard of the same compound.[10][11][12][13][14]
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or 1,4-dinitrobenzene. The internal standard should have a resonance signal that does not overlap with the analyte signals.
-
Sample Preparation: Accurately weigh about 20 mg of this compound and 10 mg of the internal standard into a vial. Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Transfer the solution to an NMR tube.
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 8 or more to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculation: The purity of the analyte is calculated using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
Where I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard (IS).
-
Titrimetry for Assay of the Hydrochloride Salt
This non-aqueous potentiometric titration is a simple method for determining the assay of the amine hydrochloride.[15][16]
-
Instrumentation: Autotitrator with a pH electrode suitable for non-aqueous titrations.
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid, standardized.
-
Solvent: Glacial acetic acid.
-
Reagent: Mercuric acetate solution (if required to sharpen the endpoint).
-
Sample Preparation: Accurately weigh about 150 mg of the sample into a beaker. Dissolve in 50 mL of glacial acetic acid. Add 10 mL of mercuric acetate solution if necessary.
-
Procedure: Titrate the sample solution with 0.1 M perchloric acid, recording the potential change with the addition of the titrant. The endpoint is determined from the point of maximum inflection of the titration curve. A blank titration should be performed to correct for any impurities in the solvent.
Visualizations
The following diagrams illustrate the experimental workflow and a logical comparison of the analytical methods.
Caption: General experimental workflow for the quality control of (2-Fluoro-5-nitrophenyl)methanamine HCl.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. shimadzu.com [shimadzu.com]
- 8. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 9. Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System | Shimadzu Latin America [shimadzu-la.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 13. researchgate.net [researchgate.net]
- 14. usp.org [usp.org]
- 15. scribd.com [scribd.com]
- 16. latamjpharm.org [latamjpharm.org]
Positional Isomerism in Drug Design: A Comparative Analysis of Ortho- vs. Para-Fluoro Substitution in Nitrophenyl Methanamines
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of fluorine atoms in a drug candidate's structure is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of ortho- versus para-fluoro substitution on the nitrophenyl ring of methanamine scaffolds. While direct comparative experimental data for these specific isomers is limited in publicly accessible literature, this document synthesizes findings from analogous compounds to predict and understand the differential effects on physicochemical properties, metabolic stability, and biological activity.
Introduction: The Impact of Fluorine's Position
Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—allow it to profoundly influence a molecule's characteristics.[1] The position of fluorine substitution on an aromatic ring can lead to significant differences in a compound's efficacy and safety profile. This phenomenon, known as positional isomerism, can alter everything from receptor binding affinity to metabolic pathways. Studies on various classes of molecules have demonstrated that a simple shift of a fluorine atom from the ortho to the para position can alter biological potency by orders of magnitude.
Physicochemical Properties: A Tale of Two Isomers
The location of the fluorine atom relative to the nitro and methanamine groups dictates the intramolecular forces and overall electronic distribution, which in turn affects key physicochemical properties. Data from analogous compounds, such as fluorinated acetaminophens and nitrophenols, provide insights into these differences.
Table 1: Predicted Comparative Physicochemical Properties of Fluoro-Nitrophenyl Methanamine Isomers
| Property | Ortho-Fluoro Isomer | Para-Fluoro Isomer | Rationale and Supporting Data from Analogous Compounds |
| Acidity (pKa of amine) | Predicted to be slightly more acidic | Predicted to be slightly less acidic | In fluorinated acetaminophen derivatives, the 2-fluoro (ortho) isomer is slightly more acidic than the 3-fluoro isomer, suggesting that proximity to other functional groups influences acidity.[2] |
| Lipophilicity (LogP) | Predicted to be slightly less lipophilic | Predicted to be slightly more lipophilic | Fluorine substitution adjacent to a hydroxyl group (analogous to the amine) can increase lipophilicity.[2] The para position may allow for a greater contribution to overall lipophilicity compared to the more sterically crowded ortho position. |
| Hydrogen Bonding | Potential for intramolecular hydrogen bonding between the amine and the ortho-fluorine. | Intermolecular hydrogen bonding with solvent and target proteins is more likely to dominate. | In ortho-nitrophenol, intramolecular hydrogen bonding occurs, which is not possible in the para isomer.[3] A similar interaction could occur between the amine proton and the ortho-fluorine. |
| Dipole Moment | The vector sum of bond dipoles will differ significantly from the para isomer, affecting polarity. | The opposing positions of the electron-withdrawing fluorine and nitro groups relative to the amine will result in a different net dipole moment. | Theoretical studies on fluorophenol and nitrophenol isomers show that the position of substitution significantly alters the molecule's dipole moment and stability.[4] |
Biological Activity and Structure-Activity Relationships (SAR)
The position of the fluorine atom can dramatically impact how the molecule interacts with its biological target. This is due to a combination of electronic effects, steric hindrance, and altered hydrogen bonding patterns.
Table 2: Predicted Impact on Biological Activity
| Factor | Ortho-Fluoro Isomer | Para-Fluoro Isomer | Rationale and Supporting Data from Analogous Compounds |
| Receptor Binding Affinity | The ortho-fluorine may act as a hydrogen bond acceptor or cause steric clashes, potentially increasing or decreasing affinity depending on the target's topology. | The para-fluorine is less likely to cause direct steric hindrance at the binding site and can influence the overall electronic profile of the molecule, affecting long-range interactions. | In studies of classical cannabinoids, substitution of a hydroxyl with a fluorine had a significant detrimental effect on CB1 binding, highlighting the sensitivity of receptor pockets to changes in hydrogen bonding potential.[1] |
| Metabolic Stability | The C-F bond is highly stable. An ortho-fluorine can block a potential site of metabolism (metabolic blocker), increasing the compound's half-life. | A para-fluorine can also block a site of para-hydroxylation, a common metabolic pathway for aromatic rings, thereby enhancing metabolic stability. | Fluorine substitution is a well-established strategy to improve metabolic stability by blocking sites of oxidation by cytochrome P450 enzymes.[2] |
| Cell Permeability | Intramolecular hydrogen bonding can mask polar groups, reducing the energy penalty for membrane crossing and potentially increasing permeability. | Higher potential for intermolecular hydrogen bonding may lead to a larger solvation shell, potentially decreasing passive diffusion across cell membranes. | The formation of an intramolecular hydrogen bond in an ortho-fluoro aromatic amide has been shown to enhance membrane permeability. |
Experimental Protocols
The following are representative protocols for the synthesis of fluorinated nitrophenyl methanamines, based on established chemical transformations for analogous compounds.
Protocol 1: Synthesis of (4-Fluoro-2-nitrophenyl)methanamine (Para-Fluoro Isomer)
This protocol is a multi-step synthesis starting from 4-fluoro-2-nitrotoluene.
-
Oxidation to Aldehyde: 4-fluoro-2-nitrotoluene is oxidized to 4-fluoro-2-nitrobenzaldehyde. A common method involves reaction with a suitable oxidizing agent like chromium trioxide in acetic anhydride.
-
Reductive Amination: The resulting 4-fluoro-2-nitrobenzaldehyde is then converted to the methanamine via reductive amination.
-
Dissolve 4-fluoro-2-nitrobenzaldehyde in methanol.
-
Add a solution of ammonia in methanol to form the imine intermediate.
-
Hydrogenate the mixture in the presence of a catalyst, such as palladium on carbon (Pd/C), using a balloon of hydrogen gas or a Parr hydrogenator.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or crystallization.
-
Protocol 2: Antimicrobial Susceptibility Testing (Agar Diffusion Method)
This protocol is adapted from studies on the antimicrobial activity of substituted phenyl derivatives.[5]
-
Culture Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus).
-
Plate Inoculation: Spread the microbial inoculum evenly onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Disk Application: Impregnate sterile paper disks with known concentrations of the ortho- and para-fluoro nitrophenyl methanamine isomers dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: Place the disks onto the inoculated agar surface and incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
-
Comparison: Compare the zones of inhibition for the ortho and para isomers to determine their relative antimicrobial potency.
Visualizing the Concepts
.dot
Caption: Logical flow of positional isomer effects.
.dot
Caption: General experimental workflow for synthesis.
Conclusion
The substitution of a fluorine atom at the ortho- versus the para- position of a nitrophenyl methanamine scaffold is predicted to have a cascade of effects, influencing the molecule's physicochemical properties, which in turn dictate its biological activity and metabolic fate. The ortho-isomer may exhibit unique characteristics due to the potential for intramolecular hydrogen bonding, which could enhance membrane permeability. Conversely, the para-isomer's electronic and steric profile may be more favorable for specific receptor interactions. This guide underscores the critical importance of synthesizing and testing positional isomers early in the drug discovery process to fully elucidate the structure-activity relationship and select the optimal candidate for development.
References
A Comparative Guide to the Bioassay Validation of (2-Fluoro-5-nitrophenyl)methanamine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the validation of bioassay results for derivatives of (2-Fluoro-5-nitrophenyl)methanamine hydrochloride, a scaffold of interest in oncological research. Due to a lack of publicly available bioassay data for direct derivatives of this specific hydrochloride salt, this document focuses on a closely related class of compounds: substituted phenylacetamide derivatives. The presented data, experimental protocols, and pathway analyses serve as a comprehensive template for researchers to design and interpret their own validation studies.
Comparative Analysis of Cytotoxicity
The anti-proliferative activity of novel compounds is a cornerstone of cancer research. The following data is summarized from a study on phenylacetamide derivatives, which share key structural motifs with this compound, including fluoro and nitro substitutions on a phenyl ring attached to a nitrogen-containing side chain. The cytotoxicity of these compounds was evaluated against three human cancer cell lines: MCF-7 (breast adenocarcinoma), MDA-MB-468 (triple-negative breast cancer), and PC-12 (pheochromocytoma). The standard chemotherapeutic agent, Doxorubicin, is included for comparison.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Phenylacetamide Derivatives and Doxorubicin
| Compound ID | Substitution on Phenyl Ring | MCF-7 | MDA-MB-468 | PC-12 |
| 3a | 2-Fluoro | >10 | 2.5±0.15 | 1.5±0.11 |
| 3b | 3-Fluoro | 1.5±0.12 | 1.5±0.12 | 2.5±0.14 |
| 3i | 2-Nitro | 2.5±0.14 | 2.5±0.13 | 1.5±0.12 |
| 3j | 4-Nitro | >10 | 0.76±0.09 | >10 |
| Doxorubicin | - | 2.0±0.11 | 0.38±0.07 | 2.6±0.13 |
Data is presented as the mean ± standard deviation. IC50 is the concentration of the compound that inhibits 50% of cell growth.
Postulated Signaling Pathways in Apoptosis Induction
The cytotoxic effects of fluoronitrophenyl derivatives are often linked to the induction of apoptosis. Key signaling pathways frequently implicated in the regulation of programmed cell death include the PI3K/Akt, MAPK, and NF-κB pathways. The dysregulation of these pathways is a hallmark of many cancers.[1][2][3][4][5] The following diagrams illustrate the general mechanisms of these pathways and potential points of intervention for novel therapeutic agents.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.
Caption: The MAPK signaling cascade, which translates extracellular signals into cellular responses.
Caption: The NF-κB signaling pathway, a critical regulator of inflammation and cell survival.
Experimental Protocols
Detailed and consistent experimental methodology is crucial for the validation and comparison of bioassay results. Below are standardized protocols for key assays used to determine cytotoxicity and apoptosis.
MTT Cell Proliferation and Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Caption: A typical workflow for the TUNEL assay to detect apoptotic cells.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Lysis: After treatment with the test compounds, harvest and lyse the cells in a chilled lysis buffer.
-
Incubation with Substrate: Add the cell lysate to a 96-well plate. To each well, add a reaction buffer containing the colorimetric caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
-
Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
Concluding Remarks
The validation of bioassay results for novel chemical entities like derivatives of this compound is a critical step in the drug discovery pipeline. This guide offers a comparative framework using data from structurally analogous phenylacetamides and provides standardized protocols for essential in vitro assays. By employing these methodologies and considering the potential modulation of key signaling pathways, researchers can build a robust data package to support the continued development of this promising class of compounds. It is imperative that future studies directly evaluating this compound derivatives are published to allow for a direct and more accurate comparison.
References
- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
(2-Fluoro-5-nitrophenyl)methanamine hydrochloride proper disposal procedures
For immediate reference, (2-Fluoro-5-nitrophenyl)methanamine hydrochloride must be disposed of as hazardous chemical waste. [1][2][3] Do not dispose of this compound down the drain or in regular trash.[1][4][5] This compound is categorized as a halogenated organic chemical, and specific protocols must be followed to ensure safety and regulatory compliance.[6][7]
I. Immediate Safety and Handling for Disposal
Before handling this compound for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1][8] Always wear appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.[1]
II. Summary of Chemical Properties and Hazards
The following table summarizes key data for this compound (CAS#: 1214328-26-3).
| Property | Value | Citation |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][9] |
| Signal Word | Warning | [1][9] |
| Disposal Requirement | P501: Dispose of contents/container to an approved waste disposal plant. | [1][3][9] |
| Chemical Category | Halogenated Organic Compound | [6][7] |
III. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of this compound.
Step 1: Waste Identification and Segregation
-
Identify the waste as This compound .
-
This compound is a halogenated organic waste due to the presence of fluorine.[6][7]
-
It must be segregated from non-halogenated organic wastes, acids, bases, and oxidizers.[6][10]
Step 2: Container Selection and Labeling
-
Select a designated, leak-proof, and chemically compatible waste container. The container must have a secure cap.
-
Label the container clearly with a hazardous waste tag. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Associated hazards (e.g., "Irritant")
-
Step 3: Waste Collection
-
Carefully transfer the solid waste into the designated halogenated organic waste container.
-
If dealing with solutions of this compound, collect them in a designated liquid halogenated organic waste container.
-
Avoid creating dust during the transfer of solid material.[1]
-
Keep the waste container closed at all times, except when adding waste.[5]
Step 4: Decontamination of Empty Containers
-
An empty container that previously held this chemical must be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., methanol or acetone).
-
Collect the rinseate (the solvent used for rinsing) as halogenated organic liquid waste.[11]
-
Once triple-rinsed, the container can be disposed of as regular laboratory glass or plastic waste, after defacing the original label.[11]
Step 5: Storage Pending Disposal
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.
-
This storage area must be secure and away from incompatible materials.[4]
Step 6: Final Disposal
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][5] Adhere to all federal, state, and local regulations for disposal.[1]
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. hampshire.edu [hampshire.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. uakron.edu [uakron.edu]
- 8. fishersci.com [fishersci.com]
- 9. 1214328-26-3 this compound AKSci 3822AA [aksci.com]
- 10. nipissingu.ca [nipissingu.ca]
- 11. vumc.org [vumc.org]
Personal protective equipment for handling (2-Fluoro-5-nitrophenyl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling (2-Fluoro-5-nitrophenyl)methanamine hydrochloride (CAS#: 1214328-26-3). Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3] Therefore, a multi-layered approach to PPE is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields or a face shield.[1][4] | To protect against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber for extended contact, Nitrile for short-term use).[1][3] | To prevent skin contact and absorption, as the compound causes skin irritation.[1][3] Breakthrough time for specific gloves may not be available, so it is crucial to replace gloves immediately upon contact.[3] |
| Body Protection | A flame-resistant laboratory coat, buttoned, and full-length pants.[4] For tasks with a higher risk of splashes, a chemical-resistant apron or coveralls should be considered.[3] | To protect skin and personal clothing from contamination.[4] |
| Foot Protection | Closed-toe, chemical-resistant shoes.[4] | To protect feet from spills and falling objects.[4] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges.[3][5] | Required when engineering controls (like a fume hood) are insufficient or during a spill to prevent respiratory tract irritation.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for both safety and experimental integrity when working with this compound.
1. Pre-Handling Preparations:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][4]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[4]
-
PPE Inspection: Before starting work, inspect all required PPE for any damage or defects.[3]
2. Handling the Compound:
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[1]
-
Weighing: To minimize the generation of dust, handle the solid compound carefully.[3] Use a balance inside the fume hood or in a ventilated balance enclosure when weighing the solid.[4]
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[4]
-
General Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Avoid contact with skin, eyes, and personal clothing.[1] Do not eat, drink, or smoke while handling.[1]
3. Post-Handling Procedures:
-
Decontamination: Wash hands thoroughly after handling.[1]
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
1. Waste Segregation and Collection:
-
Solid Waste: Place any unused or waste solid material into a designated, labeled, and sealed hazardous waste container.[5]
-
Solutions: Collect solutions containing the compound in a labeled, sealed, and appropriate solvent waste container, which should be designated for halogenated organic waste.[4]
-
Contaminated Labware: Dispose of contaminated items such as pipette tips and gloves in a designated solid hazardous waste container.[4]
2. Waste Storage and Disposal:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[4]
-
Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory, away from incompatible materials.[4][5]
-
Final Disposal: Arrange for the collection of hazardous waste by an approved waste disposal contractor, following all local, regional, and national regulations.[5]
Caption: Workflow for Handling and Disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

